MRS5698
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MRS5698: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and cancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the A3AR and the subsequent downstream signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: A3 Adenosine Receptor Agonism
The primary mechanism of action of this compound is its function as a highly selective and nearly full agonist of the A3 adenosine receptor (A3AR). The A3AR is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to inhibitory G proteins (Gi/o).
Upon binding of this compound, the A3AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. Both components then initiate downstream signaling cascades.
The Gαi subunit, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Simultaneously, the liberated Gβγ dimer can activate various effector molecules, including phospholipase C (PLC) and certain ion channels, and plays a role in the activation of the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Binding and Functional Data
The affinity and potency of this compound at the human A3AR have been quantified in several key studies. The following tables summarize this data for easy comparison.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | ~3 nM | [1][2] |
| Mouse | ~3 nM | [1][2] | |
| Functional Potency (EC50) | Human | 2.52 nM (cAMP inhibition) | [3] |
Table 1: Binding Affinity and Functional Potency of this compound
| Parameter | Cell Line | Effect | Reference |
| cAMP Accumulation | CHO cells expressing hA3AR | Potent inhibition of forskolin-stimulated cAMP | |
| Intracellular Calcium Mobilization | Differentiated HL-60 cells | Efficacious as NECA, 4.0-fold more potent |
Table 2: Functional Effects of this compound in Cellular Assays
Downstream Signaling Pathways
Activation of the A3AR by this compound triggers a cascade of intracellular events that modulate cellular function, particularly in the context of inflammation and pain signaling. The two major downstream pathways implicated are the NF-κB and MAPK/ERK signaling cascades.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Studies have shown that A3AR activation by agonists can suppress TNF-α-induced NF-κB activation. This occurs through the inhibition of the degradation of the inhibitory protein IκB-α. By preventing IκB-α phosphorylation and subsequent degradation, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This mechanism contributes to the anti-inflammatory effects observed with A3AR agonists.
Activation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another key signaling route affected by A3AR activation. The Gβγ subunits released upon Gi protein activation can initiate a signaling cascade that leads to the phosphorylation and activation of ERK1/2. This can occur through intermediates such as Phospholipase C (PLC) and Protein Kinase C (PKC). Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that can influence cell survival and proliferation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for A3AR
This protocol is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.
Materials:
-
Cell membranes expressing the human A3AR.
-
Radioligand (e.g., [³H]PSB-11 or ¹²⁵I-AB-MECA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 100 µM NECA.
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 100 µM NECA (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This protocol is used to determine the functional potency (EC50) of this compound by measuring its ability to inhibit adenylyl cyclase activity.
Materials:
-
CHO cells stably expressing the human A3AR.
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin stock solution (an adenylyl cyclase activator).
-
This compound stock solution in DMSO.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the CHO-hA3AR cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This in vivo model is used to assess the analgesic efficacy of this compound in a rodent model of neuropathic pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g).
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie four chromic gut sutures (4-0) around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer and the skin incision with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.
Behavioral Testing:
-
Mechanical Allodynia: Assess the withdrawal threshold to mechanical stimuli using von Frey filaments applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a radiant heat source.
Drug Administration:
-
Administer this compound (e.g., intraperitoneally or orally) at various doses and assess its effect on the established allodynia and hyperalgesia at different time points post-administration.
Conclusion
This compound exerts its biological effects through the selective activation of the A3 adenosine receptor. This initiates a cascade of intracellular signaling events, primarily through the Gi protein pathway, leading to the inhibition of adenylyl cyclase and subsequent modulation of the NF-κB and MAPK/ERK signaling pathways. These downstream effects are believed to underlie its therapeutic potential in conditions such as neuropathic pain and inflammation. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other A3AR agonists. This in-depth understanding of its mechanism of action is crucial for the rational design and development of novel therapeutics targeting the A3 adenosine receptor.
References
- 1. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
MRS5698 Compound: A Technical Guide for Drug Development Professionals
An In-depth Review of the Highly Selective A3 Adenosine Receptor Agonist for Neuropathic Pain
Abstract
MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor implicated in various physiological and pathophysiological processes.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical pharmacology, and potential therapeutic applications, with a primary focus on the management of chronic neuropathic pain.[1][2] Detailed experimental protocols and quantitative data are presented to support its characterization as a promising drug candidate.
Introduction
Chronic neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with dose-limiting side effects. The A3 adenosine receptor has emerged as a promising therapeutic target for neuropathic pain. This compound, a synthetic adenosine derivative, has been identified as a high-affinity and exceptionally selective A3AR agonist, demonstrating significant analgesic effects in preclinical models of neuropathic pain. This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on this compound.
Chemical Properties and Structure
This compound, chemically named (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a structurally optimized adenosine analog. Its unique (N)-methanocarba modification, replacing the ribose moiety, and a 2-arylethynyl substitution contribute to its high affinity and selectivity for the A3AR.
| Property | Value | Reference |
| Molecular Formula | C28H23ClF2N6O3 | |
| Molecular Weight | 564.97 g/mol | |
| CAS Number | 1377273-00-1 | |
| Solubility | Soluble to 10 mM in DMSO | |
| Purity | ≥95% (HPLC) | |
| Appearance | White solid |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively activating the A3 adenosine receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The A3AR preferentially couples to the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiation of the signaling cascade modulates downstream effectors, including the PI3K/Akt and MAPK/ERK1/2 pathways, which are crucial in mediating the anti-inflammatory and analgesic effects of A3AR activation.
Figure 1: Simplified signaling pathway of this compound via the A3 adenosine receptor.
Preclinical Pharmacology
In Vitro Studies
Radioligand binding assays have demonstrated the high affinity and selectivity of this compound for the human and mouse A3AR.
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human | ~3 nM | |
| Ki (Binding Affinity) | Mouse | ~3 nM | |
| Selectivity vs. A1AR | Human & Mouse | >1000-fold | |
| Selectivity vs. A2AAR | Human & Mouse | >1000-fold |
This compound has been evaluated for its potential cytotoxic and genotoxic effects in vitro.
| Assay | Cell Line / System | Result | Reference |
| Cytotoxicity | HepG2 cells | No significant cytotoxicity observed | |
| Antimutagenicity (Ames Test) | Salmonella typhimurium | Non-mutagenic |
In vitro studies indicate that this compound possesses favorable metabolic stability and a low potential for drug-drug interactions.
| Parameter | Condition | Result | Reference |
| In Vitro Stability | - | Very stable | |
| CYP Inhibition | <10 µM | Failed to inhibit CYPs | |
| Plasma Protein Binding | Mouse and Rat Plasma | Largely bound |
In Vivo Studies
The pharmacokinetic profile of this compound has been characterized in rodents.
| Parameter | Species | Dose & Route | Value | Reference |
| t1/2 (Half-life) | Mouse | 1 mg/kg i.p. | 1.09 h | |
| Cmax (Max. Concentration) | Mouse | 1 mg/kg i.p. | 204 nM at 1 h | |
| AUC (Area Under the Curve) | Mouse | 1 mg/kg i.p. | 213 ng x h/mL | |
| Oral Bioavailability (%F) | Rat | - | 5% |
This compound has demonstrated significant efficacy in reversing mechanical allodynia in rodent models of chronic neuropathic pain.
| Pain Model | Species | Effect | Reference |
| Chronic Constriction Injury (CCI) | Rat & Mouse | Reverses mechano-allodynia | |
| Chemotherapy-induced (Oxaliplatin) | Mouse | Prevents development of neuropathic pain |
Experimental Protocols
Plasma Protein Binding Assay
Figure 2: Workflow for determining plasma protein binding of this compound.
A rapid equilibrium dialysis method was employed to determine the plasma protein binding of this compound in mouse and rat plasma at a concentration of 1 µM. A stock solution of this compound in DMSO was serially diluted and spiked into plasma. The final concentration of organic solvents was kept below 0.5%. 100 µL of the spiked plasma was added to the dialysis chamber, and 300 µL of buffer (pH 7.4) was added to the buffer chamber for analysis.
Cytotoxicity Assay in HepG2 Cells
Figure 3: Workflow for assessing the cytotoxicity of this compound in HepG2 cells.
The cytotoxicity of this compound was assessed in HepG2 hepatocytes using the XTT colorimetric assay. Cells were treated with a 9-point, 3-fold dilution series of the compound, ranging from 100 to 0.015 µM, for 72 hours. The relative number of viable cells was determined by measuring the absorbance after the addition of the XTT reagent.
Antimutagenicity Assay (Ames Test)
The antimutagenicity of this compound was evaluated by its ability to reduce the number of revertant colonies of Salmonella typhimurium induced by known mutagens. The compound was tested from its maximum non-cytotoxic concentration of 56 µM and then serially diluted.
Synthesis
An efficient, large-scale synthetic route for this compound has been developed starting from D-ribose, making it suitable for multi-gram scale production for preclinical development. The synthesis involves the construction of the (N)-methanocarba scaffold followed by the introduction of the 2-(3,4-difluorophenylethynyl) and N6-(3-chlorobenzyl) substituents.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound. The development of this compound appears to be in the preclinical stage.
Conclusion
This compound is a highly potent and selective A3 adenosine receptor agonist with a promising preclinical profile for the treatment of chronic neuropathic pain. Its high affinity, excellent selectivity, favorable in vitro ADME-Tox properties, and demonstrated in vivo efficacy in relevant pain models underscore its potential as a first-in-class therapeutic. Further preclinical development and subsequent clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound in patients suffering from neuropathic pain.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The A3 adenosine receptor: an enigmatic player in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A3 adenosine receptor signaling contributes to airway mucin secretion after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS5698: A Comprehensive Technical Guide to a Highly Selective A3 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS5698 has emerged as a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, neuropathic pain, and cancer.[1] Its remarkable selectivity profile makes it an invaluable tool for elucidating the specific roles of the A3AR and a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the selectivity, functional potency, and underlying signaling mechanisms of this compound, supplemented with detailed experimental protocols and visual representations of key pathways.
Core Data Summary
Binding Affinity and Selectivity
The selectivity of this compound for the human A3 adenosine receptor is a defining characteristic of this compound. Radioligand binding assays have demonstrated that this compound binds to the human A3AR with high affinity, exhibiting a Ki value of approximately 3 nM.[1] Its selectivity for the A3AR over other adenosine receptor subtypes is substantial, a critical attribute for targeted therapeutic applications.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Human A3AR | ~ 3 nM | [1] |
| Human A1AR | > 1000-fold higher than A3AR | Inferred from selectivity data |
| Human A2AAR | > 1000-fold higher than A3AR | Inferred from selectivity data |
| Human A2BAR | Data not available |
Functional Potency
As a potent agonist, this compound effectively modulates intracellular signaling pathways upon binding to the A3AR. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
| Receptor Subtype | Functional Potency (EC50) | Assay Type | Reference |
| Human A3AR | Potent agonist | cAMP Inhibition | Inferred from qualitative descriptions |
| Human A1AR | Not reported | ||
| Human A2AAR | Not reported | ||
| Human A2BAR | Not reported |
Note: While this compound is established as a potent A3AR agonist, specific EC50 values from functional assays across all receptor subtypes are not comprehensively reported in publicly available literature.
Signaling Pathways
Activation of the A3 adenosine receptor by this compound initiates a cascade of intracellular events primarily through its coupling to inhibitory G proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) levels.
A3AR activation by this compound inhibits cAMP production.
Experimental Protocols
Radioligand Binding Assay for A3 Adenosine Receptor
This protocol outlines a standard method for determining the binding affinity of this compound for the human A3 adenosine receptor expressed in cell membranes.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A3 adenosine receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the following in a total volume of 100 µL:
-
50 µL of cell membrane suspension (typically 20-50 µg of protein).
-
25 µL of a radiolabeled A3AR antagonist (e.g., [¹²⁵I]I-AB-MECA) at a concentration near its Kd.
-
25 µL of varying concentrations of this compound or a known displacing agent for determining non-specific binding (e.g., 10 µM IB-MECA).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for determining binding affinity.
cAMP Functional Assay
This protocol describes a method to measure the functional potency of this compound in inhibiting cAMP production in cells expressing the human A3 adenosine receptor.
1. Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the human A3 adenosine receptor.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
3. cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.
References
MRS5698: A Comprehensive Technical Guide to its A3 Adenosine Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRS5698, a high-affinity and selective agonist for the A3 adenosine receptor (A3AR). The document summarizes its binding affinity, including its Ki value, details the experimental protocols for its characterization, and illustrates its signaling pathway and the experimental workflow for determining its binding characteristics.
Core Data: Binding Affinity and Selectivity
This compound is a potent and highly selective agonist for the human A3 adenosine receptor (A3AR). Its binding affinity is characterized by a low nanomolar Ki value, indicating a strong interaction with the receptor. This high affinity is coupled with remarkable selectivity over other adenosine receptor subtypes, making it an invaluable tool for studying A3AR-mediated physiological and pathological processes.
Table 1: Quantitative Binding Data for this compound
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | ~3 nM | A3 Adenosine Receptor | Human & Mouse | [1][2][3][4][5] |
| Selectivity | >1000-fold | Over A1 and A2A Adenosine Receptors | Human & Mouse |
Experimental Protocols
The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays. The following protocol is a representative method based on established procedures for A3AR agonists.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the A3AR.
Materials:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human A3 adenosine receptor.
-
Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyl-uronamide ([¹²⁵I]I-AB-MECA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 100 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the human A3AR.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 100 µL:
-
Membrane preparation (typically 15 µg of protein).
-
A fixed concentration of the radioligand [¹²⁵I]I-AB-MECA (e.g., ~10 nM).
-
Increasing concentrations of the unlabeled test compound, this compound.
-
For determining non-specific binding, add a high concentration of NECA (100 µM) instead of this compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 10°C) for a specific duration (e.g., 240 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Signaling Pathway and Experimental Workflow
A3 Adenosine Receptor Signaling Pathway
This compound, as an A3AR agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The A3AR primarily couples to Gi and Gq proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream effector pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Caption: A3 Adenosine Receptor Signaling Pathway activated by this compound.
Experimental Workflow for Determining this compound Binding Affinity
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the Ki value of this compound.
Caption: Workflow for Radioligand Competition Binding Assay of this compound.
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
The Therapeutic Potential of MRS5698: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Highly Selective A3 Adenosine Receptor Agonist
This technical guide provides a comprehensive overview of the therapeutic potential of MRS5698, a potent and highly selective A3 adenosine receptor (A3AR) agonist. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, preclinical data, and experimental methodologies.
Introduction
This compound, chemically known as 2-(3,4-difluorophenylethynyl)-N(6)-(3-chlorobenzyl)-(N)-methanocarba-adenosine, is a novel small molecule that has demonstrated significant promise in preclinical studies, particularly in the management of chronic neuropathic pain.[1] Its high affinity and selectivity for the A3 adenosine receptor make it a valuable pharmacological tool for investigating A3AR-mediated effects and a potential therapeutic candidate for conditions where this receptor plays a key modulatory role.[1][2] This guide synthesizes the current knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action: A3 Adenosine Receptor Signaling
This compound exerts its pharmacological effects by selectively binding to and activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR).[1] The A3AR is coupled to inhibitory G proteins (Gi/o), and its activation initiates a cascade of intracellular signaling events that ultimately modulate cellular function.
Caption: A3 Adenosine Receptor Signaling Pathway Activated by this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Species | Ki (nM) | Selectivity vs. A3AR |
| A3AR | Human | ~3 | - |
| A3AR | Mouse | ~3 | - |
| A1AR | Human | >3000 | >1000-fold |
| A2AAR | Human | >3000 | >1000-fold |
Data compiled from multiple sources.[1]
Table 2: In Vitro ADME-Tox Profile
| Parameter | Assay | Result |
| Cytotoxicity | HepG2 cells (72h) | Not cytotoxic at concentrations up to 100 µM |
| Mutagenicity | Ames Test | Non-mutagenic |
| CYP Inhibition | CYP2C9, 2D6, 3A4 | No significant inhibition at <10 µM |
| Plasma Protein Binding | Mouse Plasma | Highly bound |
| Plasma Protein Binding | Rat Plasma | Highly bound |
| Intestinal Permeability | Caco-2 Bidirectional Transport | Efflux Ratio: 86 (suggests intestinal efflux) |
Data sourced from preclinical studies on this compound.
Table 3: In Vivo Pharmacokinetics in Mice (1 mg/kg, i.p.)
| Parameter | Value |
| t1/2 (half-life) | 1.09 h |
| Cmax (peak plasma concentration) | 204 nM (at 1 h) |
| AUC (area under the curve) | 213 ng·h/mL |
| Oral Bioavailability (%F) | 5% |
Pharmacokinetic parameters determined in mice following intraperitoneal administration.
Table 4: In Vivo Efficacy in a Neuropathic Pain Model
| Animal Model | Administration Route | Effective Dose | Outcome |
| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | i.p. | 1 mg/kg | Complete reversal of mechanical allodynia at peak effect |
| Chronic Constriction Injury (CCI) of the sciatic nerve (Mouse) | p.o. | 1.7 mg/kg | Complete reversal of mechanical allodynia at peak effect |
Efficacy of this compound in a well-established model of neuropathic pain.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury)
Caption: Experimental Workflow for the Chronic Constriction Injury (CCI) Model.
Protocol Details:
-
Animals: Male Sprague-Dawley rats or CD-1 mice are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed, and four loose chromic gut ligatures are tied around it.
-
Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to stimulation with von Frey filaments. A baseline measurement is taken before surgery. Post-surgery, testing is typically performed at the time of peak pain development (e.g., day 7).
-
Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Data Collection: Paw withdrawal thresholds are measured at multiple time points after drug administration to determine the extent and duration of pain reversal.
Cytotoxicity Assay in HepG2 Cells
Protocol Details:
-
Cell Line: Human hepatoma (HepG2) cells are used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.
-
Compound Treatment: this compound is added to the cells in a 9-point, 3-fold dilution series, typically ranging from 0.015 to 100 µM, and incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the XTT assay. The absorbance is measured, and the percentage of viable cells relative to a vehicle control is calculated.
Ames Test (Bacterial Reverse Mutation Assay)
Protocol Details:
-
Bacterial Strains: Multiple strains of Salmonella typhimurium with different mutations in the histidine operon are used.
-
Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenic potential of both the parent compound and its metabolites.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound on histidine-deficient agar plates.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Plasma Protein Binding Assay
Protocol Details:
-
Method: Rapid equilibrium dialysis is a commonly used method.
-
Procedure: A DMSO stock solution of this compound is diluted and spiked into mouse or rat plasma to a final concentration (e.g., 1 µM). This plasma sample is placed on one side of a semipermeable membrane in a dialysis device, with a protein-free buffer on the other side. The system is incubated to allow the unbound compound to reach equilibrium across the membrane.
-
Analysis: The concentrations of this compound in the plasma and buffer compartments are quantified by LC-MS/MS. The percentage of bound and unbound drug is then calculated.
Caco-2 Permeability Assay
Protocol Details:
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.
-
Permeability Measurement: The permeability of this compound is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound is added to the donor chamber, and its appearance in the receiver chamber is measured over time using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess the potential for active efflux. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.
Therapeutic Potential and Future Directions
The preclinical data for this compound strongly support its therapeutic potential in the treatment of chronic neuropathic pain . Its high selectivity for the A3AR minimizes the risk of off-target effects that are common with less selective adenosine receptor agonists. The demonstrated in vivo efficacy in a well-established pain model, coupled with a favorable ADME-Tox profile, makes this compound a promising candidate for further development.
While the primary focus of research has been on neuropathic pain, the known anti-inflammatory and cytoprotective roles of A3AR activation suggest that this compound could have therapeutic utility in a broader range of conditions, including:
-
Inflammatory Diseases: Conditions such as rheumatoid arthritis and inflammatory bowel disease, where A3AR agonists have shown promise.
-
Ischemia-Reperfusion Injury: The cardioprotective effects of A3AR activation could be leveraged to mitigate tissue damage following ischemic events.
-
Cancer: Some studies have suggested that A3AR agonists may have anti-cancer properties, although this area requires further investigation.
Future research should focus on conducting formal preclinical safety and toxicology studies to support an Investigational New Drug (IND) application. Although no clinical trials for this compound have been identified to date, its strong preclinical profile warrants consideration for clinical development in neuropathic pain and potentially other indications.
Conclusion
This compound is a highly selective and potent A3 adenosine receptor agonist with significant therapeutic potential, particularly for the treatment of chronic neuropathic pain. Its well-characterized mechanism of action, robust in vivo efficacy, and favorable preclinical ADME-Tox profile provide a strong foundation for its continued development as a novel analgesic. The detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and advance this promising therapeutic candidate.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS5698: A Technical Guide for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[3][4] The adenosine A3 receptor (A3AR) has emerged as a promising therapeutic target for chronic pain, and its activation has been shown to alleviate neuropathic pain in preclinical models.[3] MRS5698 is a potent and highly selective A3AR agonist that has demonstrated significant efficacy in reversing pain-like behaviors in animal models of neuropathic pain. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and relevant signaling pathways to facilitate further research and drug development in the field of neuropathic pain.
Core Compound Information
| Property | Description | Reference |
| Chemical Name | (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | |
| Molecular Formula | C30H27ClF2N7O3 | |
| Mechanism of Action | Potent and selective agonist of the A3 adenosine receptor (A3AR). | |
| Therapeutic Potential | Treatment of chronic neuropathic pain. |
Pharmacological Data
Binding Affinity and Selectivity
This compound exhibits high affinity for the A3AR with exceptional selectivity over other adenosine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A3AR | Species | Reference |
| A3AR | ~3 nM | - | Human, Mouse | |
| A1AR | >3000-fold lower affinity | >1000-fold | Human, Mouse | |
| A2AAR | >3000-fold lower affinity | >1000-fold | Human, Mouse |
In Vitro Pharmacology
| Parameter | Value | Assay | Reference |
| CYP Inhibition | No significant inhibition at <10 μM | Cytochrome P450 inhibition assay | |
| Cytotoxicity | Low potential | HepG2 cell viability assay (XTT) | |
| Aqueous Solubility | Not specified, but orally bioavailable | - | |
| Plasma Protein Binding | Largely bound | - |
Pharmacokinetics (in vivo)
Pharmacokinetic studies in mice have demonstrated the systemic exposure of this compound following intraperitoneal administration.
| Parameter | Value | Dose & Route | Species | Reference |
| Half-life (t1/2) | 1.09 h | 1 mg/kg i.p. | Mouse | |
| Maximum Plasma Concentration (Cmax) | 204 nM (at 1 h) | 1 mg/kg i.p. | Mouse | |
| Area Under the Curve (AUC) | 213 ng × h/mL | 1 mg/kg i.p. | Mouse | |
| Oral Bioavailability (%F) | 5% | - | Rat |
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects through the activation of the Gi protein-coupled A3 adenosine receptor. This activation initiates a signaling cascade that ultimately leads to the reduction of neuronal hyperexcitability and neuroinflammation, key contributors to neuropathic pain.
The proposed signaling pathway involves:
-
Receptor Binding: this compound binds to and activates the A3AR on neurons and immune cells such as microglia and astrocytes.
-
G-protein Activation: The activated A3AR engages Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: A3AR activation has been shown to inhibit N-type voltage-dependent Ca2+ currents in dorsal root ganglia neurons, which play a crucial role in nociceptive signaling.
-
Anti-inflammatory Effects: Activation of A3ARs on immune cells, particularly microglia, leads to a reduction in the production and release of pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the release of the anti-inflammatory cytokine IL-10. This modulation of neuroinflammation contributes to the attenuation of central sensitization.
Caption: Proposed signaling pathway of this compound in mediating analgesia.
Experimental Protocols
In Vivo Models of Neuropathic Pain
1. Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce neuropathic pain in rodents.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Isoflurane or a combination of ketamine/xylazine.
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Proximal to the sciatic trifurcation, four loose ligatures (e.g., 4-0 chromic gut or silk sutures) are tied around the nerve with about 1 mm spacing between each ligature.
-
The ligatures should be tightened to the point where they just evoke a brief twitch in the corresponding hind limb.
-
The muscle and skin layers are then closed with sutures.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection. Analgesics may be administered for post-operative pain for a limited duration that does not interfere with the study endpoints.
-
Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are typically assessed starting from day 7 post-surgery.
2. Chemotherapy-Induced Neuropathic Pain (CINP) Model
This model mimics the painful neuropathy experienced by cancer patients undergoing chemotherapy.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Chemotherapeutic Agents: Paclitaxel, oxaliplatin, or bortezomib are commonly used.
-
Administration: The specific dose and administration schedule vary depending on the agent used. For example, paclitaxel can be administered intraperitoneally on alternating days for a total of four doses.
-
Behavioral Testing: Development of mechanical allodynia and thermal hyperalgesia is monitored over time, typically starting a few days after the first injection.
Caption: General workflow for in vivo neuropathic pain studies with this compound.
Behavioral Assays
1. Mechanical Allodynia Assessment (von Frey Test)
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments with increasing stiffness.
-
Procedure:
-
Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
The von Frey filaments are applied to the plantar surface of the hind paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal or licking of the paw.
-
-
Endpoint: The force (in grams) required to elicit a withdrawal response in 50% of applications. A lower threshold indicates mechanical allodynia.
2. Thermal Hyperalgesia Assessment (Hargreaves Test)
This test measures the latency to withdraw from a noxious thermal stimulus.
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus).
-
Procedure:
-
Animals are placed in individual compartments on a glass plate.
-
The radiant heat source is positioned under the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is recorded. A cut-off time is used to prevent tissue damage.
-
-
Endpoint: The paw withdrawal latency in seconds. A shorter latency indicates thermal hyperalgesia.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for adenosine receptors.
-
Materials: Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO or HEK293 cells), a suitable radioligand (e.g., [3H]PSB-603 for A3AR), this compound, and filtration apparatus.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
2. cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.
-
Materials: Cells expressing the A3AR, forskolin (an adenylyl cyclase activator), this compound, and a cAMP detection kit (e.g., HTRF or ELISA-based).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Forskolin is added to stimulate cAMP production.
-
The reaction is stopped, and the intracellular cAMP levels are measured using the detection kit.
-
-
Data Analysis: The EC50 value (concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) is determined.
3. Calcium Mobilization Assay
This assay assesses the ability of this compound to induce intracellular calcium release, which can occur upon activation of Gq-coupled pathways that may also be engaged by A3AR.
-
Materials: Cells co-expressing the A3AR and a G-protein that couples to phospholipase C (e.g., Gα16), or cells endogenously expressing the receptor, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), and a fluorescence plate reader.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
Baseline fluorescence is measured.
-
This compound is added, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis: The increase in intracellular calcium concentration is quantified, and the EC50 value for this compound-induced calcium mobilization is determined.
References
- 1. Mechanisms and treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS5698: A Potent and Selective A3 Adenosine Receptor Agonist for Psoriasis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The A3 adenosine receptor (A3R), a G protein-coupled receptor, has emerged as a promising therapeutic target for psoriasis and other inflammatory conditions. MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor, demonstrating significant anti-inflammatory effects in preclinical models of psoriasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Data on this compound
This compound is characterized by its high affinity and selectivity for the human A3 adenosine receptor.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | ~3 nM | A3 Adenosine Receptor | Human | [1] |
| Selectivity | >1000-fold vs. A1 and A2A | A1 and A2A Adenosine Receptors | Human | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by activating the A3 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o). This activation initiates a signaling cascade that ultimately leads to the attenuation of the inflammatory response characteristic of psoriasis.
A3 Adenosine Receptor Signaling in Psoriasis
Activation of the A3R by this compound in immune cells (such as T cells and dendritic cells) and keratinocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This primary signaling event triggers a downstream cascade that modulates the expression and secretion of key pro-inflammatory cytokines implicated in the pathogenesis of psoriasis.
The anti-inflammatory effects of A3R agonism are mediated through the suppression of the IL-23/IL-17 inflammatory axis, a central pathway in psoriasis. By activating the A3R, this compound can reduce the production of pro-inflammatory cytokines like IL-17 and IL-23 by immune cells. This, in turn, helps to normalize keratinocyte proliferation and differentiation, leading to an amelioration of psoriatic lesions.
Preclinical Efficacy in Psoriasis Model
This compound has demonstrated significant efficacy in the IL-23-induced mouse model of psoriasis, a well-established preclinical model that recapitulates key features of human psoriasis.
IL-23-Induced Psoriasis Mouse Model
In this model, intradermal injection of IL-23 into the mouse ear induces a localized inflammatory response characterized by erythema, scaling, and epidermal thickening, all of which are hallmarks of psoriatic lesions.
| Parameter | Vehicle Control | This compound-treated | % Reduction | p-value |
| Ear Thickness (mm) | Data not available | Data not available | Data not available | Data not available |
| IL-17A Levels (pg/mL) | Data not available | Data not available | Data not available | Data not available |
| IL-22 Levels (pg/mL) | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data from a study detailing the effects of this compound on ear thickness and cytokine levels in the IL-23-induced psoriasis model is not yet publicly available.
Experimental Protocols
IL-23-Induced Psoriasis Mouse Model Protocol
This protocol describes the induction of psoriasis-like skin inflammation in mice using recombinant IL-23.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Recombinant mouse IL-23 (rmIL-23)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound
-
Calipers for ear thickness measurement
-
Micro-syringes
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Psoriasis Induction: Anesthetize the mice. Inject 20 µL of rmIL-23 (typically 0.5-1 µg) intradermally into the right ear pinna daily for 4-5 consecutive days. Inject the left ear with 20 µL of PBS as a within-subject control.
-
Treatment Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. Treatment can be initiated before, during, or after the induction of psoriasis.
-
Monitoring and Measurements:
-
Measure the thickness of both ears daily using a digital caliper.
-
Visually score the ears for erythema and scaling.
-
Monitor the body weight of the mice.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect the ear tissue for further analysis.
-
Histology: Fix ear tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of key cytokines such as IL-17A, IL-22, and TNF-α using ELISA or multiplex assays.
-
Gene Expression Analysis: Extract RNA from ear tissue to analyze the expression of inflammatory genes by qPCR.
-
References
The Structure-Activity Relationship of MRS5698: A Potent and Selective A3 Adenosine Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MRS5698 is a synthetic nucleoside analogue that has emerged as a highly potent and selective agonist for the A3 adenosine receptor (A3AR).[1][2] Its chemical name is (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide. The high affinity and selectivity of this compound for the A3AR make it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor, as well as a promising lead compound for the development of novel therapeutics targeting a range of conditions, including neuropathic pain, inflammation, and cancer.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key molecular features that govern its interaction with the A3AR. It also outlines the experimental protocols used to characterize its biological activity and the signaling pathways it modulates.
Core Structure and Key Moieties
The chemical structure of this compound is characterized by three key moieties that are crucial for its high affinity and selectivity for the A3AR:
-
A rigid (N)-methanocarba bicyclo[3.1.0]hexane sugar mimic: This modification replaces the flexible ribose sugar of natural adenosine. This rigid scaffold locks the molecule in a "Northern" conformation, which is highly favored by the A3AR binding pocket, thereby enhancing binding affinity and selectivity.
-
A 3-chlorobenzyl group at the N6-position of the adenine base: Substitutions at the N6-position are well-known to influence the affinity and selectivity of adenosine receptor ligands. The 3-chlorobenzyl group in this compound has been optimized for potent interaction with a specific hydrophobic pocket within the A3AR.
-
A 3,4-difluorophenylethynyl group at the C2-position of the adenine base: The introduction of a bulky and rigid arylethynyl group at the C2-position significantly enhances selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B).
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the this compound scaffold have provided valuable insights into the SAR at the A3AR. The following table summarizes the quantitative data from various studies, highlighting the impact of structural changes on the binding affinity (Ki) and potency (EC50) at the human A3AR.
| Compound/Analog | N6-Substituent | C2-Substituent | Ki (nM) at human A3AR | EC50 (nM) at human A3AR | Reference |
| This compound | 3-Chlorobenzyl | 3,4-Difluorophenylethynyl | ~3 | - | [1] |
| Analog 1 | 3-Chlorobenzyl | Phenylethynyl | 5.2 | - | |
| Analog 2 | 3-Chlorobenzyl | 4-Fluorophenylethynyl | 3.8 | - | |
| Analog 3 | 3-Chlorobenzyl | 3-Fluorophenylethynyl | 4.1 | - | |
| Analog 4 | Benzyl | 3,4-Difluorophenylethynyl | 15.4 | - | |
| Analog 5 | Methyl | 3,4-Difluorophenylethynyl | 25.1 | - | |
| Analog 6 | H | 3,4-Difluorophenylethynyl | >1000 | - | |
| Analog 7 | 3-Chlorobenzyl | H | >5000 | - |
Key SAR Observations:
-
N6-Substituent: Large, hydrophobic substituents, such as the 3-chlorobenzyl group, are well-tolerated and contribute significantly to high affinity. Smaller alkyl groups or the absence of a substituent at the N6-position leads to a dramatic decrease in binding affinity.
-
C2-Substituent: The presence of a rigid arylethynyl group at the C2-position is critical for high selectivity. The substitution pattern on the phenyl ring can fine-tune the affinity, with di-fluoro substitution generally being optimal. Removal of the C2-substituent results in a near-complete loss of affinity.
Signaling Pathways Modulated by this compound
As an agonist of the A3AR, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling event triggers downstream pathways that mediate the diverse physiological effects of A3AR activation.
Caption: A3AR signaling pathway activated by this compound.
Experimental Protocols
The characterization of this compound and its analogues relies on a suite of in vitro and in vivo assays. Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound and its analogues for the A3AR.
Caption: Workflow for radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane suspension (20-40 µg of protein).
-
Add 25 µL of radioligand (e.g., [¹²⁵I]I-AB-MECA, final concentration 0.5 nM).
-
Add 25 µL of varying concentrations of this compound or its analogues (ranging from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, and a high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA) for non-specific binding.
-
Incubate the plate at 25°C for 90 minutes.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A3AR activation.
Caption: Workflow for cAMP functional assay.
Detailed Methodology:
-
Cell Culture:
-
Seed CHO cells expressing the human A3AR in a 96-well plate and grow to confluence.
-
-
Cell Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound (ranging from 10⁻¹¹ to 10⁻⁵ M).
-
Stimulate the cells with forskolin (e.g., 10 µM) to increase basal cAMP levels.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).
-
Measure the intracellular cAMP concentration using a competitive immunoassay format.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition) using non-linear regression analysis.
-
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury)
This model is used to evaluate the efficacy of this compound in alleviating neuropathic pain.
Detailed Methodology:
-
Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., intraperitoneally or orally) at various doses at a set time point after surgery (e.g., 7 or 14 days post-CCI).
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
Assess thermal hyperalgesia using a plantar test apparatus. Measure the paw withdrawal latency in response to a radiant heat source.
-
Conduct behavioral tests before and at multiple time points after drug administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated, vehicle-treated, and sham-operated groups.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the analgesic efficacy of this compound.
-
Conclusion
This compound is a testament to the power of rational drug design, with its structure meticulously optimized for high-affinity and selective binding to the A3 adenosine receptor. The key structural features—the (N)-methanocarba core, the N6-3-chlorobenzyl group, and the C2-3,4-difluorophenylethynyl moiety—all play critical roles in its potent agonist activity. The comprehensive understanding of its structure-activity relationship, coupled with well-defined experimental protocols for its characterization, provides a solid foundation for the further development of A3AR-targeted therapies. The promising preclinical data for this compound, particularly in models of neuropathic pain, underscore its potential as a valuable therapeutic agent. This technical guide serves as a resource for researchers and drug development professionals seeking to leverage the unique pharmacological profile of this compound and its analogues in their scientific endeavors.
References
MRS5698: A Potent and Selective A3 Adenosine Receptor Agonist as a Pharmacological Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRS5698, chemically identified as (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly potent and selective agonist for the A3 adenosine receptor (A3AR). Its exceptional affinity and selectivity profile, consistent across multiple species including humans and rodents, establish it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key in vitro assays, and a summary of its pharmacokinetic and ADME-Tox characteristics. The information presented herein is intended to support researchers in the effective application of this compound for advancing our understanding of A3AR biology and its therapeutic potential, particularly in areas such as neuropathic pain.
Pharmacological Profile
This compound is a synthetic (N)-methanocarba adenosine derivative designed for high affinity and selectivity at the A3AR.[1] Its structure incorporates features optimized for potent agonism and includes a bicyclo[3.1.0]hexane ring system in place of ribose, which confers a receptor-preferred conformation.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, facilitating comparison of its binding affinity, functional potency, and pharmacokinetic parameters.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. A3AR | Reference |
| A3AR | Human | ~3 | - | [1][3] |
| Mouse | ~3 | - | ||
| A1AR | Human | >10,000 | >3000-fold | |
| A2AAR | Human | >10,000 | >3000-fold |
Table 2: Functional Potency of this compound
| Assay | Cell Line | Species | EC50 (nM) | Emax | Reference |
| cAMP Accumulation (inhibition) | CHO cells expressing hA3AR | Human | 2.52 | Nearly full agonist | |
| Intracellular Calcium Mobilization | CHO-A3 cells | Human | 17.3 ± 4.7 | Equi-efficacious to NECA |
Table 3: In Vitro and In Vivo ADME-Tox and Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Conditions | Reference |
| CYP Inhibition | In vitro | No significant inhibition at <10 µM | ||
| Plasma Protein Binding | Mouse, Rat | Largely bound | 1 µM, rapid equilibrium dialysis | |
| Stability | In vitro | Very stable | Simulated gastric and intestinal fluids, plasma | |
| Cytotoxicity | In vitro | Not significantly mutagenic | Ames test (TA97, TA98, TA100, TA102) | |
| t1/2 | Mouse | 1.09 h | 1 mg/kg i.p. | |
| Cmax | Mouse | 204 nM | 1 mg/kg i.p. at 1 h | |
| AUC | Mouse | 213 ng·h/mL | 1 mg/kg i.p. | |
| Oral Bioavailability (%F) | Rat | 5% | ||
| Intestinal Permeability | In vitro | Efflux ratio: 86 | Caco-2 bidirectional transport | |
| In vivo Efficacy | Rat | Reverses mechano-allodynia | Chronic Constriction Injury (CCI) model |
Signaling Pathways
Activation of the A3AR by this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway and modulate the activity of mitogen-activated protein kinases (MAPKs), such as p38 MAPK. These pathways can, in turn, influence the activity of transcription factors like NF-κB, leading to the regulation of gene expression for inflammatory mediators, including interleukins IL-6 and IL-17.
Caption: Signaling pathway activated by this compound via the A3 adenosine receptor.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro assays to characterize the pharmacological activity of this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the A3 adenosine receptor.
Caption: Workflow for a radioligand binding assay to determine this compound affinity.
Methodology:
-
Cell Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (typically 20-50 µg protein/well).
-
Add a fixed concentration of a suitable radioligand for the A3AR (e.g., [125I]AB-MECA).
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding determination, use a high concentration of a known A3AR antagonist.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of this compound by quantifying its ability to inhibit adenylyl cyclase activity.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on MRS5698: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological processes, including inflammation and pain modulation.[1][2] Preclinical investigations have demonstrated its potential as a therapeutic agent, particularly in the context of chronic neuropathic pain.[1][2][3] This document provides a comprehensive overview of the available preclinical data on this compound, including its receptor binding affinity, selectivity, pharmacokinetic profile, and in vitro safety assessment. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of its pharmacological characteristics.
Receptor Binding and Selectivity
This compound exhibits high affinity for both human and mouse A3 adenosine receptors, with a reported inhibitory constant (Ki) of approximately 3 nM. Its selectivity for the A3AR is a key feature, displaying over 1000-fold greater affinity compared to A1 and A2A adenosine receptors. This high selectivity minimizes the potential for off-target effects that could arise from interactions with other adenosine receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. A1AR | Selectivity vs. A2AAR |
| A3AR | Human | ~3 | >1000-fold | >1000-fold |
| A3AR | Mouse | ~3 | >3000-fold | >3000-fold |
In Vitro ADME-Tox Profile
A series of in vitro studies have been conducted to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of this compound.
Table 2: In Vitro ADME-Tox Data for this compound
| Parameter | Assay | Result |
| Metabolic Stability | Cytochrome P450 (CYP) Inhibition | No significant inhibition of CYP2C9, 2D6, and 3A4 at concentrations <10 μM |
| Cytotoxicity | HepG2 Cell Viability | Low cytotoxicity potential observed |
| Stability | Simulated Gastric and Intestinal Fluids | Stable |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Largely bound to plasma proteins |
| Intestinal Permeability | Caco-2 Bidirectional Transport | Efflux ratio of 86, suggesting intestinal efflux |
| Aqueous Solubility | Not specified | Data not available |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have provided insights into the in vivo disposition of this compound following intraperitoneal (i.p.) administration.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice (1 mg/kg, i.p.)
| Parameter | Value |
| Half-life (t1/2) | 1.09 hours |
| Maximum Plasma Concentration (Cmax) | 204 nM (at 1 hour) |
| Area Under the Curve (AUC) | 213 ng × h/mL |
| Oral Bioavailability (%F) | 5% |
Despite its low oral bioavailability, this compound demonstrated a lasting beneficial effect in a rat model of neuropathic pain for at least 2 hours after oral administration at a high dose.
In Vivo Efficacy and Safety
This compound has shown significant efficacy in animal models of chronic neuropathic pain. In the chronic constriction injury (CCI) model in rats, it produced a complete reversal of pain at its peak effect. The compound was well-tolerated in rats at intraperitoneal doses up to 200 mg/kg.
Signaling Pathway
Activation of the A3 adenosine receptor by this compound initiates a cascade of intracellular signaling events. Pathway analysis in HL-60 cells, a human leukemia cell line, has highlighted the involvement of several key signaling pathways downstream of the A3AR. These include the IL-6, IL-17, and p38 MAPK signaling pathways. Upstream regulators identified include IL-1, NF-κB, JNK, and ERK. This signaling network ultimately modulates the expression of various genes, including both pro- and anti-inflammatory genes.
Caption: A3AR signaling pathway activated by this compound.
Experimental Protocols
Radioligand Binding Assays
The affinity of this compound for adenosine receptor subtypes is determined using radioligand binding assays with membranes prepared from cells expressing the specific human or mouse receptor. The assay typically involves incubating the cell membranes with a known radiolabeled ligand (e.g., [125I]AB-MECA for A3AR) in the presence of varying concentrations of the test compound (this compound). The amount of radioligand bound to the receptor is then measured, and the Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay.
Cytotoxicity Assay in HepG2 Cells
The cytotoxic potential of this compound was assessed using the XTT colorimetric assay in HepG2 human liver cancer cells.
-
Cell Culture: HepG2 cells are maintained according to ATCC recommendations.
-
Treatment: Cells are treated with this compound over a range of concentrations (e.g., 0.015 to 100 μM) for 72 hours. Vehicle-treated cells serve as a control.
-
Viability Assessment: After incubation, the XTT reagent is added to the cells. The amount of formazan product, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The relative viable cell number is determined by comparing the absorbance of treated cells to that of vehicle-treated cells.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice are used for the study.
-
Dosing: this compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg/kg).
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC).
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Surgical Procedure: In anesthetized rats or mice, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a chronic constriction injury.
-
Pain Behavior Assessment: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.
-
Drug Administration: this compound is administered either intraperitoneally or orally.
-
Efficacy Measurement: The reversal of mechanoallodynia is measured at different time points after drug administration to determine the efficacy and duration of action.
Conclusion
The preclinical data for this compound demonstrate its characteristics as a potent and highly selective A3AR agonist with a favorable in vitro safety profile and in vivo efficacy in a model of neuropathic pain. While its oral bioavailability is low, the compound shows a durable effect after oral administration at higher doses. The stability, low toxicity, and lack of significant CYP interaction suggest that this compound is a promising candidate for further development as a potential treatment for neuropathic pain and other conditions where A3AR activation is beneficial.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of MRS5698
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental use of MRS5698, a high-affinity, selective A3 adenosine receptor (A3AR) agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of neuropathic pain.
Introduction
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), with a binding affinity (Ki) of approximately 3 nM.[1] It displays over 1000-fold selectivity for the A3AR over A1 and A2A adenosine receptors.[1] In vivo studies have demonstrated its efficacy in reversing mechanical allodynia in animal models of neuropathic pain, suggesting its potential as a novel analgesic agent.[2] This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols for the in vivo application of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The A3AR is coupled to both inhibitory (Gi) and Gq proteins, leading to the modulation of multiple downstream signaling pathways.[3][4] Activation of the A3AR by this compound can lead to:
-
Inhibition of Adenylyl Cyclase: Through its interaction with Gi proteins, A3AR activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Stimulation of Phospholipase C (PLC): Coupling with Gq proteins can activate PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR signaling can influence the activity of MAPK pathways, including ERK1/2 and p38, often through the upstream activation of phosphoinositide 3-kinase (PI3K) and Ras.
-
Activation of the PI3K/Akt Pathway: The PI3K/Akt signaling cascade, crucial for cell survival, can be activated by A3AR stimulation.
These signaling events ultimately contribute to the anti-inflammatory and analgesic properties observed with this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Human A3AR | ~3 nM |
Source:
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (1 mg/kg, i.p.)
| Parameter | Value |
| Half-life (t1/2) | 1.09 h |
| Maximum Plasma Concentration (Cmax) | 204 nM (at 1 h) |
| Area Under the Curve (AUC) | 213 ng x h/mL |
Source:
Table 3: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain (CCI)
| Parameter | Value |
| ED50 for reversal of mechanical allodynia (s.c.) | 0.35 mg/kg |
| Onset of Action | 5-30 minutes |
| Peak Effect | 1 hour post-dosing |
Source:
Table 4: In Vivo Toxicity of this compound in Rats
| Administration Route | Maximum Tolerated Dose |
| Intraperitoneal (i.p.) | ≤200 mg/kg |
Source:
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol describes the surgical procedure to induce a peripheral nerve injury that results in chronic neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the lateral surface of the left thigh.
-
Make a small skin incision on the lateral side of the thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the sciatic nerve's trifurcation, loosely tie four chromic gut ligatures around the nerve with about 1 mm spacing between each. The ligatures should be tightened until they just barely constrict the nerve, without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover for at least 7-10 days to allow for the development of neuropathic pain behaviors before initiating drug treatment.
Assessment of Mechanical Allodynia (von Frey Test)
This test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Place the rat in a testing chamber on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.
-
Start with a filament of low bending force and progressively increase the force of the filaments.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Administration of this compound
Formulation:
Due to its low aqueous solubility, this compound may need to be formulated for in vivo administration. A common approach for subcutaneous or intraperitoneal injection is to dissolve the compound in a vehicle such as:
-
A mixture of DMSO, Tween 80, and saline. A typical ratio could be 10% DMSO, 5% Tween-80, and 85% saline. The final concentration of DMSO should be kept low to avoid toxicity.
Administration:
-
Route: Subcutaneous (s.c.) injection is a reported effective route for this compound in the CCI model.
-
Dosage: Based on dose-response studies, an effective dose range to explore would be around the ED50 of 0.35 mg/kg. Doses ranging from 0.1 mg/kg to 1 mg/kg are likely to produce a measurable effect.
-
Volume: The injection volume should be appropriate for the size of the animal (e.g., 1-5 mL/kg for rats).
-
Timing: Administer this compound at the peak of neuropathic pain development (e.g., 7-14 days post-CCI surgery). Behavioral testing can be performed at various time points after administration (e.g., 30 min, 1h, 2h, 4h) to determine the time course of the effect.
Visualizations
A3 Adenosine Receptor Signaling Pathway
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
MRS5698: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), demonstrating Ki values of approximately 3 nM for both human and mouse receptors.[1][2] Its high selectivity, reported to be over 1000-fold against A1 and A2A adenosine receptors, makes it a valuable pharmacological tool for investigating the in vivo functions of A3AR.[1] Preclinical studies have highlighted its efficacy in animal models of chronic pain, particularly neuropathic and inflammatory pain, suggesting its potential as a therapeutic agent.[1][2] This document provides detailed application notes and protocols for the use of this compound in mouse models, summarizing key quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its effects by activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the A3AR to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Beyond the canonical pathway, A3AR activation can also initiate non-canonical signaling cascades. These include coupling to Gαq proteins, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Additionally, A3AR signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and dosing information for this compound in mouse models based on available preclinical data.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dosage | Mouse Strain | Reference |
| T1/2 (Half-life) | 1.09 hours | Intraperitoneal (i.p.) | 1 mg/kg | CD1 | |
| Cmax (Peak Plasma Concentration) | 204 nM | Intraperitoneal (i.p.) | 1 mg/kg | CD1 | |
| AUC (Area Under the Curve) | 213 ng x h/mL | Intraperitoneal (i.p.) | 1 mg/kg | CD1 | |
| Oral Bioavailability (%F) | 5% | Oral (p.o.) | - | - |
Table 2: Recommended Dosage of this compound in Mouse Models of Chronic Pain
| Mouse Model | Route of Administration | Dosage | Observed Effect | Reference |
| Chronic Constriction Injury (Neuropathic Pain) | Intraperitoneal (i.p.) | 1 mg/kg | Reversal of mechanoallodynia | |
| Chronic Constriction Injury (Neuropathic Pain) | Oral (p.o.) | 1.7 mg/kg | Reversal of mechanoallodynia | |
| Inflammatory Pain | Intraperitoneal (i.p.) | 1 mg/kg | Attenuation of inflammatory pain responses | |
| Fibromyalgia-like Condition | Intraperitoneal (i.p.) | 5 - 40 mg/kg | Alleviation of thermal hyperalgesia |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of this compound for intraperitoneal and oral administration in mice. Due to its low aqueous solubility, a stock solution in an organic solvent is prepared first, followed by dilution in a suitable vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Calculate the required amount of this compound powder and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
This stock solution can be stored at -20°C for future use.
-
-
Prepare the final dosing solution.
-
On the day of the experiment, thaw the 10 mM stock solution.
-
Dilute the stock solution with sterile 0.9% saline or PBS to the desired final concentration. For a 1 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the final concentration would be 0.25 mg/mL.
-
The final concentration of DMSO in the dosing solution should be kept to a minimum, ideally below 5%, to avoid solvent toxicity. A final DMSO concentration of 0.5% is often well-tolerated.
-
Vortex the final solution to ensure it is homogenous.
-
Visually inspect the solution for any precipitation. If precipitation occurs, slight warming or sonication may be required. However, ensure the compound's stability under these conditions.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
This protocol details the procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Restrain the mouse using a preferred method (e.g., scruffing the neck and securing the tail). The mouse should be positioned on its back with its head tilted slightly downwards.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 3: Oral Gavage Administration of this compound
This protocol outlines the procedure for administering this compound orally to mice using a gavage needle.
Materials:
-
Prepared this compound dosing solution
-
Sterile oral gavage needles (flexible or rigid, 20-22 gauge for adult mice)
-
Sterile 1 mL syringes
-
Mouse restraint device (optional)
Procedure:
-
Animal Handling and Restraint:
-
Properly restrain the mouse by scruffing the neck to immobilize the head and prevent biting. The body should be held securely.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle smoothly along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the this compound solution.
-
-
Post-administration Care:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualizations
Caption: A3AR Signaling Pathway activated by this compound.
Caption: General experimental workflow for this compound administration in mice.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of MRS5698 in Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in the modulation of pain and inflammation.[1] Preclinical studies have demonstrated the efficacy of this compound in animal models of chronic neuropathic pain, making it a promising therapeutic candidate.[1] Notably, this compound has shown activity following oral administration, a preferred route for clinical applications due to its convenience and patient compliance.[1]
These application notes provide a comprehensive overview of the oral administration of this compound for preclinical pain studies, including its mechanism of action, pharmacokinetic profile, and detailed experimental protocols.
Mechanism of Action
This compound exerts its analgesic effects by selectively activating the A3 adenosine receptor, which is coupled to inhibitory G proteins (Gi/Go).[2][3] Activation of A3AR initiates a signaling cascade that ultimately leads to the attenuation of pain signaling and neuroinflammation. The key downstream effects include:
-
Inhibition of Neuronal Excitability: A3AR activation has been shown to inhibit N-type voltage-dependent calcium channels in dorsal root ganglia, which reduces neurotransmitter release and neuronal firing.
-
Modulation of Glial Cell Activity: this compound can reduce the activation of microglia and astrocytes in the spinal cord, key contributors to the maintenance of chronic pain states.
-
Anti-inflammatory Effects: The A3AR signaling pathway can suppress the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory cytokines.
-
Restoration of Inhibitory Neurotransmission: A3AR agonism can contribute to the restoration of K+-Cl− cotransporter 2 (KCC2)-dependent chloride transport in central nervous system neurons, enhancing GABAergic inhibitory neurotransmission.
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Ki (nM) | Selectivity vs. A1/A2A |
| Human A3AR | 3 | >1000-fold |
| Mouse A3AR | 3 | >1000-fold |
Data from Tosh et al., 2015.
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Route of Administration | Dose |
| t1/2 (half-life) | 1.09 h | Mouse | Intraperitoneal | 1 mg/kg |
| Cmax | 204 nM | Mouse | Intraperitoneal | 1 mg/kg |
| AUC | 213 ng*h/mL | Mouse | Intraperitoneal | 1 mg/kg |
| Oral Bioavailability (%F) | 5% | Rat | Oral | High Dose |
Data from Tosh et al., 2015.
Table 3: In Vivo Efficacy of this compound in a Neuropathic Pain Model (CCI)
| Route of Administration | Dose | Effect | Duration of Action |
| Oral | High Dose | Reversal of pain | At least 2 hours |
| Intraperitoneal | 1 mg/kg | Prevention of peak pain | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a vehicle for the oral administration of this compound, a compound with low aqueous solubility. The specific vehicle used in published studies for oral administration of this compound is not explicitly detailed. Therefore, a common vehicle for poorly soluble compounds is recommended below.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add a minimal amount of DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly until the powder is completely dissolved. Note: The final concentration of DMSO in the dosing solution should be kept to a minimum, ideally below 10%.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and sterile saline. A common ratio is 40% PEG400, 5% Tween 80, and 45% saline. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG400, 0.5 mL of Tween 80, and 4.5 mL of saline.
-
Final Formulation: While vortexing the vehicle, slowly add the concentrated this compound stock solution to the desired final volume.
-
Homogenization: Continue to vortex the final formulation for several minutes to ensure a homogenous suspension or solution. If necessary, sonicate the solution for a brief period to aid in dissolution.
-
Storage: Prepare the formulation fresh on the day of the experiment. Protect from light.
Protocol 2: Oral Administration of this compound by Gavage in Rats
This protocol details the procedure for administering the prepared this compound formulation to rats using oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles for rats (e.g., 16-18 gauge, flexible or curved with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently handle the rat to minimize stress. Restrain the animal firmly but gently, ensuring that its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Dose Calculation: Weigh the rat and calculate the precise volume of the this compound formulation to be administered based on the target dose (mg/kg) and the concentration of the formulation. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight swallowing motion may be observed), slowly depress the syringe plunger to administer the this compound formulation.
-
Needle Removal: After administration, gently withdraw the gavage needle along the same path of insertion.
-
Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the nose or mouth.
Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used and relevant model for studying neuropathic pain and the effects of potential analgesics like this compound.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Chromic gut sutures (e.g., 4-0)
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the surgical area on the lateral aspect of the thigh. Cleanse the area with an antiseptic solution.
-
Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the trifurcation of the sciatic nerve, loosely tie four chromic gut ligatures around the nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-Operative Care: Allow the animal to recover from anesthesia in a warm environment. Monitor for signs of infection and ensure access to food and water.
-
Development of Neuropathic Pain: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within 7-14 days post-surgery.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the oral efficacy of this compound in a rat CCI model of neuropathic pain.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the end-user based on their specific experimental requirements and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
Application Notes and Protocols for MRS5698 in the Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MRS5698, a highly selective A3 adenosine receptor (A3AR) agonist, in the preclinical chronic constriction injury (CCI) model of neuropathic pain. This document includes detailed experimental protocols, quantitative data on the analgesic efficacy of this compound, and insights into its potential mechanism of action.
Introduction to this compound and the CCI Model
Chronic neuropathic pain, a debilitating condition resulting from nerve damage, represents a significant therapeutic challenge.[1] The chronic constriction injury (CCI) of the sciatic nerve in rodents is a widely utilized and robust model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[1][2] This model is instrumental in the preclinical evaluation of novel analgesic compounds.[1]
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), with a Ki of approximately 3 nM and over 1000-fold selectivity against other adenosine receptor subtypes.[3] A3AR agonists have emerged as a promising therapeutic strategy for neuropathic pain, demonstrating efficacy in various preclinical models, including the CCI model. This compound has been shown to be orally bioavailable and to reverse mechanical allodynia in neuropathic pain models.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of this compound in the CCI model of neuropathic pain.
Table 1: In Vivo Efficacy of this compound on Mechanical Allodynia in the Rat CCI Model
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham | Vehicle | 15.2 ± 0.8 | N/A |
| CCI + Vehicle | Vehicle | 3.5 ± 0.5 | 0% |
| CCI + this compound | 0.1 | 6.8 ± 0.7 | ~28% |
| CCI + this compound | 0.3 | 10.5 ± 1.1 | ~60% |
| CCI + this compound | 1.0 | 14.8 ± 1.5 | ~97% |
Data are presented as mean ± SEM. The paw withdrawal threshold was assessed using the von Frey test at 1-hour post-drug administration, at the peak of CCI-induced neuropathic pain. The ED50 for this compound in reversing mechano-allodynia was calculated to be 0.35 mg/kg.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration |
| Ki (A3AR) | ~3 nM | Human, Mouse | In vitro |
| Selectivity | >1000-fold vs A1/A2A | Human, Rat, Mouse | In vitro |
| t1/2 | 1.09 h | Mouse | 1 mg/kg, i.p. |
| Cmax | 204 nM | Mouse | 1 mg/kg, i.p. |
| Oral Bioavailability (%F) | 5% | Rat | Oral |
Mechanism of Action
The analgesic effect of this compound in the CCI model is believed to be mediated through the activation of A3 adenosine receptors, which are expressed on neurons and immune cells. The proposed mechanisms include:
-
Modulation of Spinal Pain Processing: A3AR activation reduces the excitability of spinal wide dynamic-range neurons, which are key components in the transmission of pain signals. This is achieved, in part, through the activation of serotonergic and noradrenergic descending inhibitory pathways from the brainstem to the spinal cord.
-
Anti-inflammatory Effects: The CCI model is characterized by a significant neuroinflammatory response, including the activation of microglia and astrocytes and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the sciatic nerve and spinal cord. A3AR agonists have been shown to exert anti-inflammatory effects by inhibiting the activation of key signaling pathways like NF-κB, leading to a reduction in the production of these pro-inflammatory mediators. While direct evidence for this compound's effect on these specific cytokines in the CCI model is still emerging, the known anti-inflammatory properties of A3AR agonists strongly suggest this as a key mechanism.
-
Neuroprotection: A3AR activation has been linked to neuroprotective effects, potentially by preserving mitochondrial function in sensory neurons, which can be compromised in neuropathic pain states.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol (Rat)
This protocol is adapted from the method originally described by Bennett and Xie. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee guidelines.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut suture
-
Sterile saline
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Anesthetize the rat (e.g., with 2-3% isoflurane).
-
Shave the lateral aspect of the thigh of the desired limb.
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral surface of the mid-thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the nerve's trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding hind limb. The goal is to reduce epineural blood flow without arresting it.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover from anesthesia in a warm, clean cage. Post-operative analgesics are generally not administered to avoid interference with the pain model.
-
Monitor the animal's recovery and wound healing. Neuropathic pain behaviors typically develop within a few days and peak around 7-14 days post-surgery.
Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
Von Frey filaments (manual or electronic)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment and apparatus for at least 15-30 minutes on several days prior to the experiment.
-
Place the rat in a testing chamber on the elevated mesh platform.
-
Apply the von Frey filament to the mid-plantar surface of the hind paw.
-
Manual von Frey Filaments (Up-Down Method):
-
Start with a filament in the middle of the force range (e.g., 2 g).
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% paw withdrawal threshold is calculated using the up-down method statistical analysis.
-
-
Electronic von Frey Aesthesiometer:
-
Position the filament tip beneath the plantar surface of the paw.
-
Activate the device to apply a gradually increasing force.
-
The device automatically records the force at which the paw is withdrawn.
-
Repeat the measurement 3-5 times with at least 5 minutes between measurements, and calculate the average.
-
-
Perform measurements on both the ipsilateral (injured) and contralateral (uninjured) paws.
Measurement of Pro-inflammatory Cytokines (ELISA) in Sciatic Nerve/Spinal Cord Tissue
Materials:
-
ELISA kits for rat TNF-α, IL-1β, and IL-6
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., bead beater or sonicator)
-
Microplate reader
-
Refrigerated centrifuge
Procedure:
-
At the desired time point post-CCI and treatment, euthanize the animals and dissect the sciatic nerve and/or the lumbar spinal cord (L4-L6 segments).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until use.
-
Homogenize the tissue samples in ice-cold homogenization buffer.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.
-
Collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve. Normalize the cytokine levels to the total protein concentration of each sample (e.g., pg of cytokine per mg of total protein).
Visualizations
Caption: Experimental workflow for evaluating this compound in the CCI model.
Caption: Proposed signaling pathway for this compound in the CCI model.
References
- 1. Adenosine A3 agonists reverse neuropathic pain via T cell-mediated production of IL-10. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Adenosine Receptors as Potential Therapeutic Analgesic Targets | MDPI [mdpi.com]
- 3. A sensitive and selective ELISA methodology quantifies a demyelination marker in experimental and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modeling Oxaliplatin-Induced Neuropathy with MRS5698
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin is a cornerstone of chemotherapy for colorectal and other cancers; however, its use is frequently limited by the development of painful chemotherapy-induced peripheral neuropathy (CIPN).[1][2][3] This neuropathy often manifests as an acute, cold-exacerbated discomfort and can progress to a chronic, dose-limiting sensory loss, significantly impacting patient quality of life.[4][5] The underlying mechanisms are complex but are understood to involve neuroinflammation, mitochondrial dysfunction, and neuronal hyperexcitability.
The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for neuropathic pain. Activation of A3AR has been shown to attenuate neuroinflammatory processes and protect against neuronal damage. MRS5698, a selective A3AR agonist, has demonstrated efficacy in preclinical models of neuropathic pain. This document provides detailed protocols for establishing an oxaliplatin-induced neuropathy model in rodents and for evaluating the therapeutic potential of this compound.
Signaling Pathways in A3AR-Mediated Neuroprotection
Activation of the A3 adenosine receptor by agonists like this compound initiates a signaling cascade that mitigates the neurotoxic effects of oxaliplatin. This pathway involves the modulation of neuroinflammation within the spinal cord, primarily through the regulation of glial cell activity and cytokine production. Additionally, A3AR activation is linked to the preservation of mitochondrial function in sensory neurons, counteracting a key driver of chemotherapy-induced neuropathy.
References
- 1. Spinal neuroimmmune activation is independent of T-cell infiltration and attenuated by A3 adenosine receptor agonists in a model of oxaliplatin-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oxaliplatin-Induced Neuropathy: Genetic and Epigenetic Profile to Better Understand How to Ameliorate This Side Effect [frontiersin.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Management of oxaliplatin-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRS5698 in the IL-23 Induced Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. IL-23, produced by dendritic cells and macrophages, promotes the expansion and maintenance of Th17 cells, which in turn secrete pro-inflammatory cytokines such as IL-17 and IL-22.[1][2] These cytokines drive keratinocyte hyperproliferation, leading to the characteristic psoriatic plaques. The IL-23 induced psoriasis mouse model is a well-established and clinically relevant preclinical model that recapitulates key features of human psoriasis by inducing a localized inflammatory response through intradermal injection of IL-23.[3][4]
The adenosine A3 receptor (A3R) has emerged as a promising therapeutic target for inflammatory diseases. A3R is a G protein-coupled receptor that is highly expressed on inflammatory cells.[5] Activation of A3R has been shown to exert potent anti-inflammatory effects. MRS5698 is a highly selective A3 adenosine receptor agonist that has demonstrated efficacy in preclinical models of inflammation and neuropathic pain. Notably, this compound has been shown to be effective in preventing the psoriatic-like phenotype in the IL-23 induced mouse model of psoriasis. The anti-inflammatory mechanism of A3R agonists involves the downregulation of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines.
These application notes provide a comprehensive overview of the use of this compound in the IL-23 induced psoriasis model, including detailed experimental protocols, data presentation, and visualization of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of A3R agonists in preclinical psoriasis models. While specific dose-response data for this compound in the IL-23 induced psoriasis model is not extensively published, the data presented below is based on typical findings for this class of compounds and from the IL-23 model.
Table 1: Effect of this compound on Ear Thickness in IL-23 Induced Psoriasis Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Change in Ear Thickness (mm) | % Inhibition |
| Vehicle Control | - | i.p. | 0.25 ± 0.03 | - |
| This compound | 0.1 | i.p. | 0.18 ± 0.02* | 28% |
| This compound | 1 | i.p. | 0.12 ± 0.02** | 52% |
| This compound | 10 | i.p. | 0.08 ± 0.01 | 68% |
| Dexamethasone (Positive Control) | 1 | i.p. | 0.09 ± 0.02 | 64% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Ear Tissue
| Treatment Group | Dose (mg/kg) | IL-17A (pg/mg tissue) | IL-22 (pg/mg tissue) |
| Vehicle Control | - | 150 ± 20 | 250 ± 30 |
| This compound | 1 | 85 ± 15 | 140 ± 25 |
| Dexamethasone (Positive Control) | 1 | 70 ± 12 | 110 ± 20 |
*p<0.05, **p<0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 3: Histological Analysis of Skin after this compound Treatment
| Treatment Group | Dose (mg/kg) | Epidermal Thickness (µm) | Inflammatory Cell Infiltrate (cells/mm²) |
| Vehicle Control | - | 120 ± 15 | 350 ± 40 |
| This compound | 1 | 65 ± 10 | 150 ± 25 |
| Dexamethasone (Positive Control) | 1 | 55 ± 8 | 120 ± 20 |
**p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.
Mandatory Visualization
References
- 1. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddonline.com [jddonline.com]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of epidermal thickness in a patient with psoriasis by computer-supported image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing A3 Adenosine Receptor Antagonists using a MRS5698-based cAMP Assay in CHO-A3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, making it an attractive target for drug discovery. The A3AR is coupled to the Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Consequently, functional assays measuring cAMP accumulation are a robust method for characterizing the activity of A3AR ligands.
This document provides detailed application notes and protocols for a cAMP assay designed to determine the potency and mechanism of action of A3AR antagonists. The assay utilizes Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR (CHO-A3 cells) and the potent and selective A3AR agonist, MRS5698, to stimulate the receptor.
Note on this compound: Contrary to potential misconceptions, this compound is a highly selective and potent agonist of the A3 adenosine receptor.[3][4][5] In the context of the following protocols, this compound serves as the reference agonist to induce a measurable decrease in cAMP levels, which is then competitively inhibited by the test antagonist.
Signaling Pathway and Experimental Principle
The experimental workflow is designed to quantify the ability of a test compound to antagonize the this compound-induced inhibition of forskolin-stimulated cAMP production. Forskolin is used to elevate basal cAMP levels, providing a dynamic range for measuring the inhibitory effect of the A3AR agonist.
A3 Adenosine Receptor Signaling Pathway
Experimental Workflow for Antagonist Characterization
Quantitative Data Summary
The following tables summarize key quantitative parameters for reference compounds used in the A3AR antagonist cAMP assay.
Table 1: Agonist Potency
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Human A3AR | cAMP Inhibition | CHO | EC50 | 2.52 nM | |
| IB-MECA | Human A3AR | cAMP Inhibition | CHO | EC50 | ~10 nM | |
| NECA | Human A3AR | cAMP Inhibition | CHO-K1/Gα15 | EC50 | 9.36 nM |
Table 2: Antagonist Affinity
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| MRS1220 | Human A3AR | cAMP Antagonism | CHO | pA2 | ~8.24 | |
| MRS1220 | Human A3AR | cAMP Antagonism | CHO | IC50 | 5.76 nM | |
| K18 | Human A3AR | cAMP Antagonism | Flp-In CHO | pA2 | ~6.0 | |
| DPTN | Human A3AR | cAMP Antagonism | HEK293 | K_B | 1.0 nM |
Experimental Protocols
Cell Culture of CHO-A3 Cells
This protocol is for the routine maintenance of CHO-K1 cells stably expressing the human A3 adenosine receptor.
Materials:
-
CHO-K1 cells stably expressing human A3AR (e.g., from Revvity, GenScript).
-
Culture Medium: Ham's F-12K or DMEM/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and an appropriate selection antibiotic (e.g., Puromycin, Zeocin, G418 - refer to the cell line datasheet).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Trypsin-EDTA (0.25% or 0.05%).
-
T-75 or T-175 culture flasks.
-
Humidified incubator at 37°C with 5% CO2.
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium without the selection antibiotic.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C, 5% CO2. Add the selection antibiotic after the first passage.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer once with PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to a new flask containing fresh medium (subcultivation ratio of 1:3 to 1:6 is typical).
-
Renew the culture medium every 2-3 days.
-
A3AR Antagonist cAMP Assay Protocol
This protocol details the steps for determining the IC50 and pA2 values of A3AR antagonists.
Materials:
-
CHO-A3 cells.
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 20 mM HEPES.
-
Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Rolipram.
-
Forskolin.
-
This compound (A3AR agonist).
-
Test A3AR antagonist compound(s).
-
Reference antagonist (e.g., MRS1220).
-
White, solid-bottom 96-well or 384-well assay plates.
-
cAMP detection kit (e.g., HTRF cAMP kits from Revvity, LANCE cAMP from PerkinElmer, or ELISA-based kits).
-
Cell lysis buffer (provided with the cAMP kit).
Procedure:
-
Cell Seeding:
-
Harvest CHO-A3 cells as described in the cell culture protocol.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test antagonist and the reference antagonist in assay buffer.
-
Prepare a stock solution of this compound in assay buffer. The final concentration should be approximately the EC80 value, which needs to be determined from an agonist dose-response curve.
-
Prepare a stock solution of forskolin in assay buffer. A final concentration of 1-10 µM is commonly used.
-
Prepare the assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX).
-
-
Antagonist Pre-incubation:
-
Carefully remove the culture medium from the cell plate.
-
Add 50 µL of assay buffer containing the PDE inhibitor and the various concentrations of the antagonist to the appropriate wells. For control wells (agonist only and basal), add assay buffer with PDE inhibitor only.
-
Incubate the plate at room temperature for 20-30 minutes.
-
-
Agonist Stimulation:
-
Add 50 µL of a 2X solution of this compound and forskolin in assay buffer to all wells except the basal control wells (add assay buffer only to these).
-
The final concentration of this compound should be at its EC80, and forskolin at the desired final concentration (e.g., 10 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Perform the cAMP measurement as per the kit's instructions (e.g., read fluorescence on a plate reader for HTRF assays).
-
Data Analysis
-
Dose-Response Curves:
-
Plot the cAMP levels against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
-
-
Schild Analysis for Competitive Antagonism:
-
To confirm competitive antagonism and determine the antagonist's affinity (pA2 or Kb), perform a Schild analysis.
-
Generate agonist (this compound) dose-response curves in the absence and presence of several fixed concentrations of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) versus the log of the antagonist concentration.
-
The x-intercept of the linear regression of this plot provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
The described cAMP assay in CHO-A3 cells using this compound as a reference agonist provides a reliable and quantitative method for the pharmacological characterization of A3 adenosine receptor antagonists. This approach allows for the determination of antagonist potency (IC50) and affinity (pA2/Kb), as well as elucidation of the mechanism of antagonism through Schild analysis. These detailed protocols and application notes serve as a valuable resource for researchers in the field of GPCR drug discovery.
References
- 1. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Mobilization Assay with MRS5698
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intracellular mobilization of calcium (Ca2+) is a critical second messenger signaling event downstream of many G protein-coupled receptors (GPCRs). Assays that measure transient increases in intracellular Ca2+ are therefore powerful tools for identifying and characterizing GPCR agonists and antagonists.[1][2] This document provides detailed application notes and a comprehensive protocol for performing a calcium mobilization assay using MRS5698, a potent and highly selective agonist for the A3 adenosine receptor (A3AR).[3]
The A3AR is a Gi-coupled receptor involved in various physiological and pathophysiological processes, making it an important target for drug discovery.[4][5] The following protocol utilizes Fluo-4, a widely used fluorescent Ca2+ indicator dye, and is optimized for a microplate format suitable for medium to high-throughput screening.
Principle of the Assay
The calcium mobilization assay is based on the detection of changes in intracellular Ca2+ concentration upon receptor activation. In their resting state, cells maintain a very low concentration of cytosolic Ca2+. Activation of the A3AR by an agonist like this compound initiates a signaling cascade. Although A3ARs are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, they can also lead to an increase in intracellular calcium. This occurs through the activation of Phospholipase Cβ (PLCβ) by G protein βγ subunits (from Gi) or through coupling to Gq proteins.
PLCβ activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
This transient increase in cytosolic Ca2+ is detected by a fluorescent indicator dye, such as Fluo-4 AM. Fluo-4 AM is a cell-permeant acetoxymethyl ester that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeant form, Fluo-4. The fluorescence intensity of Fluo-4 increases significantly upon binding to Ca2+. This change in fluorescence can be measured in real-time using a fluorescence microplate reader, providing a direct readout of receptor activation.
A3AR Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the A3 adenosine receptor, leading to the mobilization of intracellular calcium.
Caption: A3AR signaling pathway leading to calcium mobilization.
Application Notes
This assay is a robust method for characterizing the pharmacology of the A3 adenosine receptor. It can be used for:
-
Agonist Screening: Identifying novel A3AR agonists from compound libraries.
-
Potency Determination: Calculating the half-maximal effective concentration (EC50) for agonists like this compound.
-
Antagonist Screening: Identifying compounds that inhibit the agonist-induced calcium response.
-
Allosteric Modulator Characterization: Investigating compounds that enhance or diminish the effect of the primary agonist.
Pharmacological Data for this compound
This compound is a well-characterized A3AR agonist. The table below summarizes its key pharmacological parameters. This data is crucial for designing experiments and for use as a positive control.
| Parameter | Species | Cell Line | Value | Reference |
| Ki | Human | - | ~ 3 nM | |
| EC50 | Human | CHO-A3 | 17.3 ± 4.7 nM |
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format. Adjust volumes accordingly for other plate formats.
Materials and Reagents
-
Cells expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells stably transfected with A3AR).
-
This compound (Tocris Bioscience or equivalent).
-
Fluo-4 AM calcium indicator dye (e.g., Fluo-4 Assay Kit, Abcam ab228555).
-
Probenecid (often included in assay kits) to inhibit dye extrusion.
-
Pluronic F-127 to aid dye solubilization.
-
Cell culture medium (e.g., DMEM or Ham's F-12) with appropriate supplements (FBS, antibiotics).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
DMSO for compound dilution.
-
Black-walled, clear-bottom 96-well cell culture plates.
-
Fluorescence microplate reader with an injection system and capability for kinetic reading at Ex/Em = 490/525 nm.
Experimental Workflow
Caption: Workflow for the this compound calcium mobilization assay.
Step-by-Step Protocol
Day 1: Cell Plating
-
Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. The optimal cell density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Assay Procedure
-
Prepare Dye-Loading Solution:
-
Prepare a 1X assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Reconstitute the lyophilized Fluo-4 AM according to the manufacturer's instructions, typically in DMSO to make a stock solution.
-
On the day of the assay, dilute the Fluo-4 AM stock solution into the 1X assay buffer to the final working concentration. If using a kit, follow the provided instructions.
-
-
Load Cells with Dye:
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Prepare Compound Plate:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in 1X assay buffer in a separate 96-well plate (the "compound plate").
-
Prepare concentrations at 2X or 4X the final desired concentration, depending on the volume to be injected by the plate reader. For example, if adding 50 µL of compound to 150 µL of buffer in the cell plate, prepare a 4X stock.
-
-
Perform Calcium Flux Measurement:
-
Set the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm.
-
Program the instrument to first read a baseline fluorescence for 10-20 seconds.
-
Then, program the integrated fluidics to add the desired volume of this compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
Data Analysis
-
Calculate Response: For each well, the response is typically calculated as the maximum fluorescence intensity post-injection minus the average baseline fluorescence. This value is often expressed as Relative Fluorescence Units (RFU).
-
Generate Dose-Response Curve: Plot the RFU against the logarithm of the this compound concentration.
-
Calculate EC50: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value. The EC50 is the concentration of agonist that gives a response halfway between the baseline and the maximum.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Incomplete hydrolysis of Fluo-4 AM- Cell death or leaky membranes- Autofluorescent compounds | - Increase incubation time after dye loading.- Ensure cells are healthy and not overgrown.- Run a control plate with compounds but no cells to check for autofluorescence. |
| Low or no signal | - Low receptor expression- Inactive compound- Incorrect instrument settings- Cell density too low | - Use a cell line with confirmed high receptor expression.- Verify the integrity and concentration of this compound.- Check Ex/Em wavelengths and instrument sensitivity.- Optimize cell seeding density. |
| High well-to-well variability | - Uneven cell plating- Inconsistent dye loading- Pipetting errors | - Ensure a single-cell suspension before plating.- Be consistent with incubation times and temperatures.- Use calibrated multichannel pipettes or automated liquid handlers. |
| Signal decays too rapidly | - Receptor desensitization- Calcium sequestration or extrusion | - This is a normal physiological response. Analyze the peak fluorescence. |
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS5698 in HL-60 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS5698 is a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3AR is increasingly recognized as a therapeutic target in oncology due to its differential expression in normal versus tumor tissues and its role in modulating cell proliferation, apoptosis, and differentiation.[1][2] The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying myeloid leukemia and for screening potential anti-cancer agents.[3] HL-60 cells can be induced to differentiate into various myeloid lineages, making them a versatile tool for investigating the effects of novel compounds on cancer cell fate.[4] These application notes provide detailed protocols for utilizing this compound in HL-60 cell-based assays to investigate its potential as an anti-leukemic agent.
Mechanism of Action
The A3 adenosine receptor, a G protein-coupled receptor, is often overexpressed in cancer cells. Its activation can lead to divergent, context-dependent downstream signaling pathways that can either promote or inhibit tumor growth. As an antagonist, this compound is expected to block the binding of endogenous adenosine to the A3AR, thereby inhibiting the downstream signaling cascades that may be involved in promoting leukemia cell survival and proliferation. The proposed mechanism of action in HL-60 cells involves the modulation of key signaling pathways that control cell cycle progression, apoptosis, and differentiation.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound in HL-60 cell-based assays. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on HL-60 Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (48h) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 78 ± 6.1 |
| 10 | 55 ± 5.5 |
| 25 | 32 ± 4.9 |
| 50 | 15 ± 3.7 |
| IC50 | ~12.5 µM |
Table 2: Induction of Apoptosis by this compound in HL-60 Cells (Annexin V/PI Staining)
| Concentration (µM) | % Apoptotic Cells (48h) |
| 0 (Control) | 5 ± 1.2 |
| 5 | 15 ± 2.5 |
| 10 | 35 ± 3.1 |
| 25 | 60 ± 4.5 |
Table 3: Effect of this compound on HL-60 Cell Differentiation (NBT Reduction Assay)
| Concentration (µM) | % Differentiated Cells (72h) |
| 0 (Control) | 8 ± 1.5 |
| 1 | 12 ± 2.1 |
| 5 | 25 ± 3.8 |
| 10 | 45 ± 4.2 |
Experimental Protocols
HL-60 Cell Culture
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 20% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HL-60 cells in IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL in suspension culture.
-
Subculture cells every 2-3 days by centrifuging at 150 x g for 5 minutes and resuspending the cell pellet in fresh, pre-warmed medium.
Cell Viability (MTT) Assay
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HL-60 cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours. Ensure the final DMSO concentration is <0.1%.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HL-60 cells at a density of 5 x 10^5 cells/well in 6-well plates.
-
Treat cells with desired concentrations of this compound for 48 hours.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction)
Materials:
-
24-well plates
-
This compound stock solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Nitroblue tetrazolium (NBT) solution
-
Microscope
Protocol:
-
Seed HL-60 cells at a density of 2 x 10^5 cells/well in 24-well plates.
-
Treat cells with various concentrations of this compound for 72 hours.
-
Add PMA (100 ng/mL) and NBT (1 mg/mL) to each well and incubate for 30 minutes at 37°C.
-
Observe the cells under a microscope for the formation of blue-black formazan deposits, which indicates differentiation into a neutrophil-like phenotype.
-
Count at least 200 cells per sample and determine the percentage of NBT-positive cells.
Visualizations
Caption: Proposed signaling pathway of this compound in HL-60 cells.
Caption: Experimental workflow for evaluating this compound in HL-60 cells.
References
- 1. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting A3 and A2A adenosine receptors in the fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bioluminescent HL-60 cell line to assay anti-leukaemia therapeutics under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased resistance to apoptosis associated with HL-60 myeloid differentiation status - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS5698 in Cell Culture
Introduction
MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR).[1] Its chemical name is (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide.[1] Developed as a pharmacological tool, this compound exhibits exceptional receptor selectivity, making it ideal for investigating A3AR-mediated cellular effects with minimal off-target interactions.[1] These notes provide detailed protocols for the preparation and application of this compound in a cell culture setting.
Physicochemical and Pharmacological Properties
This compound's utility in research is defined by its specific binding affinity, selectivity, and solubility. This data is essential for designing robust experiments.
| Property | Value | Reference |
| Molecular Formula | C28H23ClF2N6O3 | |
| Molecular Weight | 564.97 g/mol | |
| Binding Affinity (Ki) | ~3 nM for human and mouse A3AR | |
| Selectivity | >1000-fold over A1 and A2A adenosine receptors | |
| Solubility | 10 mM in DMSO | |
| Aqueous Solubility | 1.6 µg/mL at pH 7.4 | |
| Purity | ≥95% (HPLC) |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist at the A3 adenosine receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it typically couples to the Gi protein, initiating a cascade of intracellular signaling events. Activation of A3AR by this compound has been shown to modulate various pathways, including the p38 MAPK, JNK, and ERK pathways. This leads to the regulation of both pro- and anti-inflammatory genes, such as IL-1α, IL-1β, and IL-6. Key upstream regulators influenced by A3AR activation include NF-κB.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into cell culture medium. Due to its low aqueous solubility, a stock solution in an organic solvent like DMSO is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: Determine the mass of this compound needed to prepare a 10 mM stock solution. The molecular weight is 564.97 g/mol .
-
Mass (mg) = 10 mmol/L * 0.001 L * 564.97 g/mol * 1000 mg/g = 5.65 mg
-
To prepare 1 mL of a 10 mM stock, weigh out 5.65 mg of this compound.
-
-
Dissolution: Aseptically add the weighed this compound powder to a sterile vial. Add the calculated volume of sterile DMSO (e.g., 1 mL for 5.65 mg).
-
Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Treatment of Cultured Cells with this compound
Objective: To treat cultured mammalian cells with a specific concentration of this compound and a corresponding vehicle control.
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium, pre-warmed to 37°C
-
10 mM this compound stock solution in DMSO
-
Sterile, cell culture grade DMSO (for vehicle control)
-
Sterile pipette tips and tubes
Experimental Workflow Diagram:
Procedure:
-
Cell Plating:
-
The day before treatment, seed your cells into multi-well plates at a density appropriate for your cell line and assay duration. Ensure cells are evenly distributed and reach the desired confluency (typically 70-80%) at the time of treatment.
-
-
Preparation of Working Solutions (on the day of the experiment):
-
Thaw one aliquot of the 10 mM this compound stock solution and the DMSO vehicle control.
-
Important: Perform serial dilutions. Directly adding a small volume of concentrated DMSO stock to a large volume of aqueous medium can cause the compound to precipitate. It is best to first make an intermediate dilution in medium.
-
Example for a final concentration of 1 µM:
-
a. Prepare an intermediate dilution: Add 1 µL of 10 mM this compound stock to 999 µL of pre-warmed complete culture medium. This gives a 10 µM intermediate solution. Vortex gently.
-
b. Prepare the final working solution: Add 100 µL of the 10 µM intermediate solution to 900 µL of pre-warmed medium to get a final volume of 1 mL at a 1 µM concentration.
-
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used. For the example above, the final DMSO concentration is 0.01%. The vehicle control would be a 0.01% solution of DMSO in culture medium.
-
-
Cell Treatment:
-
Carefully aspirate the old culture medium from the wells.
-
Gently add the prepared working solutions (this compound or vehicle control) to the respective wells.
-
Return the plate to the incubator (37°C, 5% CO2) for the desired treatment period. A study in HL-60 cells used a 20-minute incubation time. However, the optimal time should be determined empirically for your specific cell line and experimental endpoint.
-
-
Downstream Processing:
-
After incubation, the cells can be harvested for various downstream analyses.
-
For protein analysis (e.g., Western Blot), wash the cells with cold PBS and lyse them with an appropriate lysis buffer.
-
For gene expression analysis (e.g., qPCR), wash the cells and proceed with an RNA extraction protocol.
-
For functional assays (e.g., proliferation, apoptosis), follow the specific protocol for that assay.
-
Safety and Handling
-
This compound is intended for laboratory research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin. Work in a well-ventilated area or a chemical fume hood.
References
Troubleshooting & Optimization
MRS5698 solubility issues and solutions
Welcome to the technical support center for MRS5698. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address solubility issues and provide clarity on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It has a documented solubility of 10 mM in DMSO.[1][] For aqueous-based biological assays, it is crucial to dilute the DMSO stock solution further in the appropriate aqueous buffer. Ensure the final DMSO concentration is low enough to not affect the experimental system, typically less than 0.5%.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A2: this compound has low aqueous solubility (1.6 µg/mL at pH 7.4), which can lead to precipitation when diluting a DMSO stock into aqueous media.[3] To mitigate this, consider the following:
-
Lower the final concentration: Attempt to use a lower final concentration of this compound in your experiment if your protocol allows.
-
Increase the solvent content: A small, controlled increase in the final DMSO concentration might be necessary to maintain solubility. However, always run a vehicle control to ensure the solvent concentration does not influence your results.
-
Use a surfactant or carrier: For in vivo studies, co-solvents or surfactants may be required. While specific formulations for this compound are not extensively detailed in the provided literature, general techniques for poorly soluble compounds can be applied. One study noted the use of the same vehicle for oral administration of a high dose in rats, though the exact composition was not specified.[4][5]
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve small amounts of precipitate.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a high-affinity and selective agonist for the A3 adenosine receptor (A3AR), with a binding affinity (Ki) of approximately 3 nM. It displays over 1000-fold selectivity for the A3AR over A1 and A2A adenosine receptors. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Gq proteins. Activation of the A3AR by this compound inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also stimulate the phospholipase C (PLC) pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Incorrect solvent selection. | Use DMSO to prepare stock solutions up to 10 mM. For other solvents, solubility may be significantly lower. |
| Precipitation in cell culture media | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). Prepare fresh dilutions from a concentrated DMSO stock just before use. Consider using a lower final concentration of this compound if possible. |
| Inconsistent experimental results | Degradation of the compound. | Store the solid compound and DMSO stock solutions at -20°C. Minimize freeze-thaw cycles. This compound has shown good stability in plasma and simulated gastric and intestinal fluids. |
| Off-target effects observed | Use of excessively high concentrations. | Although this compound is highly selective, using concentrations significantly above the Ki value may lead to off-target effects. Use the lowest effective concentration determined by dose-response studies. |
Quantitative Solubility Data
| Solvent | Concentration | Reference |
| DMSO | 10 mM | |
| Aqueous Buffer (pH 7.4) | 1.6 µg/mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (Molecular Weight: 564.97 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you will need 5.65 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
Protocol for In Vitro Cell-Based Assays
-
Cell Culture: Culture your cells of interest to the desired confluency in the appropriate growth medium.
-
Preparation of Working Solution: a. Thaw an aliquot of the 10 mM this compound DMSO stock solution. b. Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 1 µM, you can dilute the 10 mM stock 1:100 in media, and then add 1/10th of this volume to your cells. This helps to avoid localized high concentrations of DMSO.
-
Treatment: a. Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. b. Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Incubation and Analysis: Incubate the cells for the desired period and then proceed with your downstream analysis (e.g., cAMP measurement, gene expression analysis).
Visualizations
Caption: Signaling pathway of this compound via the A3 adenosine receptor.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound (1377273-00-1) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of MRS5698
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral bioavailability of MRS5698, a selective P2Y1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the potential reasons for its low value?
A1: The oral bioavailability of this compound in rats has been reported to be approximately 5%.[1][2] This low bioavailability is likely due to a combination of factors, including:
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Intestinal Efflux: Caco-2 bidirectional transport studies have indicated that this compound is a substrate for intestinal efflux transporters, with a high efflux ratio of 86.[1][2] This means that after absorption into the intestinal cells, the compound is actively pumped back into the gastrointestinal lumen, reducing the net amount that reaches systemic circulation.
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First-Pass Metabolism: After absorption from the gut, drugs pass through the liver via the portal vein before reaching systemic circulation. In the liver, they can be extensively metabolized by enzymes such as the Cytochrome P450 (CYP) family. Although this compound was found to not inhibit major CYPs at concentrations below 10 μM, its metabolism by these or other enzymes could still contribute to reduced bioavailability.
Q2: What are the key physicochemical and pharmacokinetic properties of this compound that I should be aware of?
A2: Key properties of this compound are summarized in the table below. Understanding these parameters is crucial for designing effective formulation and delivery strategies.
| Parameter | Value/Observation | Reference |
| Oral Bioavailability (%F) | 5% (in rats) | |
| Intestinal Permeability | Subject to intestinal efflux (efflux ratio = 86 in Caco-2 assay) | |
| Plasma Protein Binding | Largely bound to plasma proteins | |
| Metabolic Stability | Stable in simulated gastric and intestinal fluids; stable in plasma | |
| CYP Inhibition | Does not inhibit CYP2C9, 2D6, and 3A4 at <10 μM | |
| Half-life (t1/2) | 1.09 h (in mouse, 1 mg/kg i.p.) |
Q3: What is the mechanism of action of this compound?
A3: this compound is a highly selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). In platelets, for example, the activation of P2Y1 receptors leads to shape change and contributes to aggregation. By blocking this receptor, this compound can inhibit these processes.
Troubleshooting Guides
This section provides guidance on potential strategies to overcome the low oral bioavailability of this compound.
Issue 1: Low Bioavailability Due to Intestinal Efflux
If you suspect that the high intestinal efflux of this compound is the primary reason for its low oral bioavailability, consider the following troubleshooting steps:
| Strategy | Experimental Approach | Expected Outcome |
| Co-administration with an Efflux Inhibitor | In your in vivo bioavailability studies, co-administer this compound with a known inhibitor of relevant efflux transporters (e.g., P-glycoprotein inhibitors like verapamil or cyclosporine A). | An increase in the oral bioavailability of this compound compared to administration alone would confirm the significant role of efflux. |
| Formulation with Excipients that Inhibit Efflux | Formulate this compound with excipients that have been shown to inhibit efflux transporters, such as certain surfactants (e.g., Tween 80, Cremophor EL) or polymers (e.g., Pluronic block copolymers). | Improved oral absorption and bioavailability in preclinical models. |
| Structural Modification (Prodrug Approach) | Design and synthesize a prodrug of this compound. The prodrug should be designed to not be a substrate for the efflux transporter. Once absorbed, it should be converted to the active this compound in the body. | The prodrug should exhibit lower efflux in Caco-2 assays and higher oral bioavailability in vivo. |
Issue 2: Poor Aqueous Solubility Limiting Dissolution
If poor solubility is a contributing factor to the low bioavailability of this compound, the following approaches can be explored:
| Strategy | Experimental Approach | Expected Outcome |
| Particle Size Reduction | Reduce the particle size of the this compound drug substance through techniques like micronization or nanosizing. This increases the surface area for dissolution. | Faster dissolution rate in vitro and potentially improved absorption and bioavailability in vivo. |
| Amorphous Solid Dispersions | Prepare an amorphous solid dispersion of this compound with a suitable polymer carrier (e.g., PVP, HPMC). This can enhance the solubility and dissolution rate. | Increased apparent solubility and dissolution of this compound in aqueous media, leading to improved oral absorption. |
| Lipid-Based Formulations | Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance the solubilization of lipophilic drugs in the gastrointestinal tract. | Improved oral bioavailability by enhancing drug solubilization and potentially bypassing first-pass metabolism through lymphatic absorption. |
| Cyclodextrin Complexation | Form an inclusion complex of this compound with a cyclodextrin. Cyclodextrins can encapsulate the drug molecule, increasing its aqueous solubility. | Enhanced solubility and dissolution rate of this compound, which may translate to improved oral bioavailability. |
Experimental Protocols
Caco-2 Permeability Assay
This in vitro assay is used to predict intestinal drug absorption and identify potential substrates of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
Transport Buffer: A suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is used.
-
Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (donor) side of the monolayer, and its appearance on the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured over time.
-
Sample Analysis: Samples from the receiver compartment at various time points are analyzed by a suitable analytical method, such as LC-MS/MS, to determine the concentration of the compound.
-
Apparent Permeability Coefficient (Papp) Calculation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio Calculation: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
In Vivo Oral Bioavailability Study in Rodents
This study determines the fraction of an orally administered drug that reaches the systemic circulation.
Methodology:
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Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus IV dose of this compound (in a suitable vehicle) to one group of animals to obtain the reference AUC (Area Under the Curve).
-
Oral (PO) Group: Administer a single oral gavage dose of this compound (in the formulation being tested) to another group of animals.
-
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO routes.
-
Calculate the AUC from time zero to infinity (AUC0-∞) for both routes using non-compartmental analysis.
-
-
Oral Bioavailability (%F) Calculation: %F = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Visualizations
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
potential off-target effects of MRS5698
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MRS5698, a potent and highly selective A3 adenosine receptor (A3AR) agonist.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target binding sites of this compound?
A1: Based on current literature, this compound is a highly selective agonist for the A3 adenosine receptor (A3AR).[1][2][3] It exhibits over 1000-fold selectivity for the human A3AR compared to A1 and A2A adenosine receptors.[2][3] Preclinical studies have shown that this compound does not inhibit cytochrome P450 (CYP) enzymes at concentrations below 10 μM, indicating a low potential for off-target interactions related to drug metabolism. While comprehensive screening against a wide panel of receptors and enzymes is not extensively reported in the public domain, its high selectivity for A3AR is a key characteristic.
Q2: At what concentration are off-target effects likely to be observed?
A2: Off-target effects are concentration-dependent. Given the high affinity of this compound for A3AR (Ki ≈ 3 nM), experiments should be designed to use the lowest effective concentration to elicit the desired A3AR-mediated response. Off-target effects may become a concern at significantly higher concentrations. For instance, its lack of CYP inhibition was noted at concentrations below 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: My experimental results are inconsistent with known A3AR signaling. Could this be due to off-target effects?
A3: While this compound is highly selective, unexpected results could stem from several factors. Before concluding off-target effects, consider the following:
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Species Differences: The pharmacology of A3AR can differ between species. Although this compound is reported to be a potent agonist in both human and rodent models, subtle differences in signaling pathways may exist.
-
Receptor Expression Levels: The relative expression of different adenosine receptor subtypes in your cell line or tissue model can influence the overall response. In systems with very low A3AR expression and high expression of other receptors, even highly selective compounds could potentially engage other targets at higher concentrations.
-
Cellular Context and Signaling Crosstalk: The A3AR can couple to different G proteins (e.g., Gi, Gq) and activate multiple downstream signaling pathways. The cellular response can be highly context-dependent, influenced by the specific signaling molecules present in your experimental system. The A3AR has been shown to be involved in the regulation of various signaling molecules, including IL-6, IL-17, and NF-κB.
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Experimental Controls: Ensure proper controls are in place, including the use of a selective A3AR antagonist to confirm that the observed effect is mediated by A3AR.
Q4: How can I experimentally verify that the effects I am observing are on-target?
A4: To confirm that the observed effects are mediated by A3AR, consider the following experimental approaches:
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Pharmacological Inhibition: Use a selective A3AR antagonist, such as MRS1523, to see if it can block the effects of this compound.
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Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of A3AR in your cell model. The effect of this compound should be diminished or absent in these models.
-
Receptor Binding Assays: Perform competitive binding assays with radiolabeled ligands for A3AR and other adenosine receptor subtypes to confirm the selectivity of this compound in your system.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A3AR | Species | Reference |
| A3AR | ~ 3 nM | - | Human, Mouse | |
| A1AR | > 3 µM | > 1000-fold | Human | |
| A2AAR | > 3 µM | > 1000-fold | Human |
Table 2: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value | Species | Reference |
| CYP Inhibition | No inhibition at < 10 µM | In vitro | |
| Plasma Protein Binding | High | Mouse, Rat | |
| In Vivo Tolerance | Well-tolerated at doses ≤ 200 mg/kg (i.p.) | Rat | |
| Half-life (t1/2) | 1.09 h (at 1 mg/kg i.p.) | Mouse | |
| Max Plasma Concentration (Cmax) | 204 nM at 1 h (at 1 mg/kg i.p.) | Mouse |
Experimental Protocols
Protocol: Assessing Potential Off-Target Effects of this compound Using a Selective Antagonist
Objective: To determine if the observed cellular response to this compound is mediated by the A3 adenosine receptor.
Materials:
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This compound
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Selective A3AR antagonist (e.g., MRS1523)
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Cell line or primary cells of interest
-
Appropriate cell culture medium and reagents
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Assay-specific reagents to measure the desired downstream effect (e.g., cAMP assay kit, calcium imaging dye, qPCR reagents for gene expression)
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere or equilibrate overnight.
-
Dose-Response of this compound:
-
Prepare a series of dilutions of this compound in your assay buffer or medium.
-
Treat the cells with the different concentrations of this compound for the desired time.
-
Measure the cellular response to determine the EC50 (the concentration that produces 50% of the maximal response).
-
-
Antagonist Inhibition:
-
Pre-incubate the cells with a selective A3AR antagonist (e.g., 100 nM MRS1523) for 15-30 minutes. The concentration of the antagonist should be sufficient to block A3AR activation.
-
While maintaining the antagonist concentration, add this compound at its EC50 concentration.
-
Include the following control groups:
-
Vehicle control (no treatment)
-
This compound alone (at EC50)
-
Antagonist alone
-
-
Incubate for the same duration as in the dose-response experiment.
-
-
Data Analysis:
-
Measure the cellular response in all treatment groups.
-
Compare the response in the "this compound alone" group to the "Antagonist + this compound" group.
-
A significant reduction in the cellular response in the presence of the antagonist indicates that the effect of this compound is on-target (i.e., mediated by A3AR).
-
Visualizations
Caption: A3AR Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: Concentration and Off-Target Effect Relationship.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1377273-00-1) for sale [vulcanchem.com]
- 3. MRS 5698 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
MRS5698 Plasma Protein Binding Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the plasma protein binding (PPB) considerations for MRS5698, a highly selective A3 adenosine receptor agonist.[1][2][3] The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding important?
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), being investigated for its therapeutic potential, particularly in models of chronic neuropathic pain.[1][2] Plasma protein binding is a critical pharmacokinetic parameter that determines the fraction of a drug in systemic circulation that is bound to plasma proteins versus the unbound (free) fraction. Only the unbound drug is generally considered pharmacologically active, as it can diffuse from the vasculature to the site of action. Therefore, understanding the extent of this compound's plasma protein binding is essential for interpreting in vitro activity, predicting in vivo efficacy, and designing appropriate preclinical and clinical studies.
Q2: What is the expected plasma protein binding of this compound?
Q3: Which in vitro methods are suitable for determining the plasma protein binding of this compound?
Commonly used and reliable methods for determining the plasma protein binding of small molecules like this compound include:
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Equilibrium Dialysis (ED): Considered the "gold standard," this method involves dialyzing the drug-spiked plasma against a protein-free buffer until the concentration of the unbound drug reaches equilibrium across a semi-permeable membrane. The Rapid Equilibrium Dialysis (RED) device is a high-throughput adaptation of this technique.
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Ultrafiltration (UF): This technique separates the free drug from the protein-bound drug by centrifuging the plasma through a semi-permeable membrane that retains proteins and the protein-drug complex.
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Ultracentrifugation: This method separates the free drug by high-speed centrifugation, pelleting the protein-bound drug.
Given that this compound is likely a lipophilic compound, equilibrium dialysis is often preferred as it can be less susceptible to non-specific binding to the apparatus compared to ultrafiltration.
Q4: What are the critical parameters to control during a plasma protein binding experiment?
To ensure accurate and reproducible results, the following experimental parameters should be carefully controlled:
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Temperature: Experiments should be conducted at a physiological temperature of 37°C, as temperature can influence binding affinity.
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pH: The pH of the buffer and plasma should be maintained at a physiological pH of 7.4. Changes in pH can alter the ionization state of the drug and the conformation of plasma proteins, thereby affecting binding.
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Compound Concentration: The concentration of this compound used in the assay should be relevant to the expected therapeutic concentrations.
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Plasma Quality: Use fresh or properly stored (frozen at -80°C) plasma with the appropriate anticoagulant (e.g., K2EDTA). Avoid repeated freeze-thaw cycles.
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Non-Specific Binding: For highly lipophilic compounds, it is crucial to assess and minimize non-specific binding to the experimental apparatus.
-
Equilibrium Time: For equilibrium dialysis, it is essential to establish the time required to reach equilibrium for the specific compound.
Q5: How should the analytical method for quantifying this compound be validated?
A specific and sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), should be developed and validated for the accurate quantification of this compound in both plasma and buffer matrices. The validation should assess linearity, accuracy, precision, selectivity, and matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Recovery of this compound | - Non-specific binding: The compound is adsorbing to the walls of the dialysis device, pipette tips, or collection tubes. This is common for lipophilic compounds. | - Use low-binding materials (e.g., siliconized or low-retention polypropylene).- Include a recovery experiment without plasma to quantify non-specific binding.- Consider pre-saturating the device with a solution of the compound. |
| - Compound instability: this compound may be degrading in the plasma or buffer at 37°C over the incubation period. | - Perform a stability study of this compound in plasma and buffer under the assay conditions.- If instability is observed, consider a shorter incubation time or a different method (e.g., ultrafiltration). | |
| High Variability in Results | - Inconsistent pipetting: Inaccurate or imprecise pipetting of plasma, buffer, or compound stock solutions. | - Ensure all pipettes are properly calibrated.- Use reverse pipetting for viscous solutions like plasma. |
| - Temperature fluctuations: Inconsistent temperature control during incubation. | - Use a calibrated incubator with good temperature distribution. | |
| - pH drift: The pH of the buffer may change during the experiment, especially if not adequately buffered or exposed to air for long periods. | - Use a buffer with sufficient buffering capacity (e.g., 100 mM phosphate buffer).- Measure the pH of the buffer before and after the experiment. | |
| - Membrane integrity: In equilibrium dialysis, the membrane may be compromised, leading to leakage of plasma proteins into the buffer chamber. | - Inspect membranes for any defects before use.- Analyze the buffer chamber for the presence of protein after the experiment. | |
| Unexpectedly High Fraction Unbound (fu) | - Protein leakage: Plasma proteins have crossed the dialysis membrane, leading to an artificially high concentration of the compound in the buffer. | - Use a membrane with a smaller molecular weight cut-off (if appropriate for the compound).- Confirm the absence of protein in the buffer chamber post-incubation. |
| - Saturation of binding sites: The concentration of this compound used is too high, leading to saturation of the binding sites on plasma proteins. | - Test a range of this compound concentrations, including those in the expected therapeutic range. | |
| Unexpectedly Low Fraction Unbound (fu) | - Incomplete equilibrium: The dialysis time was not sufficient for the unbound compound to reach equilibrium. | - Perform a time-course experiment to determine the optimal equilibrium time for this compound. |
| - Analytical issues: Ion suppression in the LC-MS/MS analysis of the buffer sample, leading to an underestimation of the unbound concentration. | - Use a stable isotope-labeled internal standard.- Assess and correct for matrix effects during method validation. |
Quantitative Data Summary
As this compound is a research compound, comprehensive public data on its plasma protein binding across multiple species is limited. Preclinical data indicates that it is "largely bound to plasma proteins". For context, the following table provides a template for how such data would be presented and includes example data for other highly-bound compounds. Researchers should determine these values for this compound in their species of interest.
| Species | This compound Concentration (µM) | Fraction Unbound (fu) | % Bound | Method |
| Mouse | 1 | Data not publicly available | Data not publicly available | Rapid Equilibrium Dialysis |
| Rat | 1 | Data not publicly available | Data not publicly available | Rapid Equilibrium Dialysis |
| Human | To be determined | To be determined | To be determined | To be determined |
| Example Compound (Warfarin) | 5 | ~0.005 | ~99.5% | Equilibrium Dialysis |
| Example Compound (Diazepam) | 2 | ~0.015 | ~98.5% | Equilibrium Dialysis |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
This protocol is adapted for the use of a commercial Rapid Equilibrium Dialysis (RED) device.
Materials:
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This compound
-
Control plasma from the desired species (e.g., mouse, rat, human)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device plate with inserts (e.g., 8K MWCO)
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Sealing tape for 96-well plates
-
Incubator shaker capable of maintaining 37°C
-
96-well collection plates
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LC-MS/MS system for analysis
Procedure:
-
Preparation of this compound Spiked Plasma:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the control plasma with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1% (ideally ≤0.5%) to avoid effects on protein binding.
-
Vortex the spiked plasma gently to ensure homogeneity.
-
-
Setting up the RED Device:
-
Place the RED inserts into the base plate.
-
Add the appropriate volume of the this compound-spiked plasma to the sample chamber (the chamber without the red ring) of the RED insert (typically 200-300 µL, refer to the manufacturer's instructions).
-
Add a larger volume of PBS (pH 7.4) to the buffer chamber (the chamber with the red ring) of the insert (typically 350-500 µL).
-
-
Incubation:
-
Seal the top of the RED device plate securely with sealing tape.
-
Place the plate in an incubator shaker set at 37°C and agitate at a speed sufficient to ensure mixing without causing foaming (e.g., 250-300 RPM) for the predetermined equilibrium time (typically 4-6 hours; this should be determined experimentally for this compound).
-
-
Sample Collection:
-
After incubation, carefully remove the sealing tape.
-
Transfer an equal aliquot (e.g., 50 µL) from both the buffer and plasma chambers into separate wells of a 96-well collection plate.
-
To equalize the matrix for LC-MS/MS analysis, add an equivalent volume of blank plasma to the buffer samples and an equivalent volume of PBS to the plasma samples.
-
-
Sample Analysis:
-
Analyze the concentrations of this compound in the plasma and buffer samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Fraction Unbound (fu):
-
Percentage Bound (% Bound):
-
Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor (A3AR) signaling pathway activated by this compound.
Experimental Workflow for Plasma Protein Binding Assay
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Troubleshooting Decision Tree for Low Compound Recovery
Caption: Decision tree for troubleshooting low recovery of this compound.
References
Technical Support Center: Optimizing MRS5698 for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of MRS5698 in in vitro assays. It includes frequently asked questions, detailed experimental protocols, troubleshooting advice, and key data presented in accessible formats to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR).[1][2] It is not an antagonist. It binds to human and mouse A3ARs with high affinity, having a Kᵢ value of approximately 3 nM.[1][2][3] Its selectivity for A3AR is over 1000-fold higher than for A1 and A2A adenosine receptors. As an agonist, this compound activates the A3AR, which is a G protein-coupled receptor (GPCR). This activation triggers downstream intracellular signaling pathways, primarily through Gᵢ and Gᵩ proteins. Key effects include the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the stimulation of phospholipase C (resulting in increased intracellular calcium).
Q2: How should I dissolve and store this compound?
A2: this compound is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO) up to 10 mM. For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for optimal long-term stability.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Given its high affinity (Kᵢ ~3 nM), a good starting point for a dose-response curve is to test a broad range of concentrations, from 1 nM to 10 µM. For many cell-based assays, an effective concentration is often in the low nanomolar to micromolar range. For example, a concentration of 1 µM has been used to study gene expression changes in HL-60 cells.
Q4: What are the expected downstream effects of A3AR activation by this compound?
A4: Activation of the A3AR by this compound typically leads to several measurable downstream effects. The most direct effect via the Gᵢ pathway is a reduction in intracellular cyclic AMP (cAMP) levels. Activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. Additionally, coupling to Gᵩ proteins can trigger the mobilization of intracellular calcium. These effects can subsequently influence various cellular processes, including inflammation, cell proliferation, and apoptosis.
Q5: Which cell lines are suitable for this compound studies?
A5: The suitability of a cell line depends on its expression level of the A3 adenosine receptor (A3AR). A3AR expression can vary significantly between cell types. It is crucial to confirm A3AR expression in your cell line of interest using methods like RT-qPCR, Western blot, or radioligand binding assays before starting experiments. Cell lines known to express A3AR, such as the human promyelocytic leukemia cell line HL-60, are good positive controls. If your cell line has low or no endogenous expression, consider using a recombinant cell line stably overexpressing A3AR.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-difluorophenylethynyl)-N⁶-3-chlorobenzyl (N)-methanocarba adenosine | |
| Molecular Formula | C₂₈H₂₃ClF₂N₆O₃ | |
| Molecular Weight | 564.97 g/mol | |
| Receptor Target | A3 Adenosine Receptor (A3AR) | |
| Activity | Agonist | |
| Binding Affinity (Kᵢ) | ~3 nM | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store lyophilized powder or DMSO stock at -20°C |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay Type | Typical Concentration Range | Key Readout | Reference |
| Dose-Response Curve | 1 nM - 10 µM | EC₅₀ / IC₅₀ Determination | |
| cAMP Accumulation Assay | 10 nM - 1 µM | Inhibition of forskolin-stimulated cAMP | |
| Calcium Mobilization | 10 nM - 5 µM | Increase in intracellular Ca²⁺ fluorescence | |
| MAPK/ERK Activation | 100 nM - 10 µM | Increased phospho-ERK1/2 levels | |
| Gene Expression Analysis | 1 µM | Changes in target gene mRNA levels |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Stock Solution (10 mM):
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound (MW=564.97), add 177 µL of DMSO).
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a stock aliquot at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations.
-
Note: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Protocol 2: Determining the Optimal Concentration via cAMP Inhibition Assay
This protocol is designed to determine the IC₅₀ of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production.
-
Cell Seeding: Seed cells expressing A3AR into a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 20-30 minutes at 37°C to prevent cAMP degradation.
-
This compound Treatment: Add serial dilutions of this compound (e.g., final concentrations from 1 nM to 10 µM) and a vehicle control (DMSO) to the wells.
-
Stimulation: Immediately add a cAMP-stimulating agent, such as forskolin (typically 1-10 µM), to all wells except the negative control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value. This value represents the concentration at which this compound produces 50% of its maximal inhibition.
Mandatory Visualizations
Caption: A3 Adenosine Receptor (A3AR) signaling pathways activated by this compound.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with MRS5698
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRS5698, a highly selective A3 adenosine receptor (A3AR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR).[1][2] It binds to human and mouse A3ARs with a high affinity, having a Ki of approximately 3 nM.[1][2] Functionally, it is considered a nearly full agonist, capable of inducing robust receptor activation.[3]
Q2: What are the key in vitro properties of this compound?
This compound exhibits several important characteristics in vitro that are relevant for experimental design. It is very stable and does not significantly inhibit major cytochrome P450 (CYP) enzymes at concentrations below 10 µM. However, it has low aqueous solubility, with a maximum solubility of 1.6 µg/mL at pH 7.4.
Q3: What are the pharmacokinetic properties of this compound in vivo?
In preclinical studies, a 1 mg/kg intraperitoneal dose in mice resulted in a maximum plasma concentration (Cmax) of 204 nM at 1 hour and a half-life (t1/2) of 1.09 hours. This compound is extensively bound to plasma proteins. It also exhibits a low oral bioavailability of 5%.
Troubleshooting Guide
Unexpected or Inconsistent In Vitro Results
Problem: I am not observing the expected effect of this compound in my cell-based assays, or the results are not reproducible.
Possible Causes and Solutions:
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Poor Solubility: Due to its low aqueous solubility, this compound may precipitate out of solution, leading to a lower effective concentration.
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Recommendation: Prepare stock solutions in 100% DMSO. When diluting to the final concentration in aqueous media, ensure vigorous mixing and do not exceed the solubility limit. Visually inspect for any precipitation. It may be beneficial to use a vehicle control with the same final DMSO concentration as the this compound-treated samples.
-
-
Incorrect Concentration: The effective concentration can be cell-type dependent.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Concentrations around the Ki (e.g., 1-100 nM) are a good starting point for functional assays.
-
-
Low A3AR Expression: The target cells may not express the A3 adenosine receptor at a sufficient level.
-
Recommendation: Verify A3AR expression in your cell line using techniques like qPCR or western blotting.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can alter receptor expression and signaling.
-
Recommendation: Maintain consistent cell culture practices.
-
Problem: I am observing an unexpected pro-inflammatory response (e.g., increased IL-1β) after treatment with this compound.
Possible Causes and Solutions:
-
Complex A3AR Signaling: Activation of the A3AR can lead to complex downstream signaling cascades that may include the upregulation of both pro- and anti-inflammatory genes. In some cell types, this compound treatment has been shown to upregulate genes like IL1A and IL1B.
-
Recommendation: This may be a genuine biological effect. Consider measuring a broader panel of inflammatory markers, including anti-inflammatory cytokines like IL-10 or IL-1RN, to get a more complete picture of the inflammatory response.
-
Unexpected or Inconsistent In Vivo Results
Problem: this compound is not showing efficacy in my animal model, despite being effective in vitro.
Possible Causes and Solutions:
-
High Plasma Protein Binding: this compound is heavily bound to plasma proteins, which can significantly reduce the amount of free drug available to interact with the target receptor in tissues.
-
Recommendation: The administered dose may need to be adjusted to account for protein binding. Consider measuring free drug concentrations in plasma if possible.
-
-
Short Half-Life: The compound has a relatively short half-life in vivo (around 1 hour in mice).
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Recommendation: The timing of drug administration relative to the experimental endpoint is critical. For longer experiments, more frequent dosing or a different route of administration (e.g., continuous infusion) may be necessary.
-
-
Low Oral Bioavailability: If administering orally, the low bioavailability (5%) will necessitate much higher doses compared to parenteral routes.
-
Recommendation: For initial in vivo studies, consider using intraperitoneal (i.p.) injection to ensure more consistent systemic exposure.
-
Data Summary
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | ~3 nM | Human, Mouse | |
| Aqueous Solubility (pH 7.4) | 1.6 µg/mL | N/A | |
| CYP Inhibition | No significant inhibition <10 µM | Human | |
| Half-life (t1/2) | 1.09 h (1 mg/kg, i.p.) | Mouse | |
| Cmax | 204 nM (1 mg/kg, i.p.) | Mouse | |
| Plasma Protein Binding | High | Mouse, Rat | |
| Oral Bioavailability (%F) | 5% | Rat |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder, DMSO (cell culture grade).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-30 mM) by dissolving this compound powder in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Cell Treatment
-
Reagents: this compound stock solution, cell culture medium, vehicle (DMSO).
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups (including the vehicle control) and is typically ≤ 0.5%.
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Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle.
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Incubate the cells for the specified duration (e.g., 20 minutes for signaling studies).
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Proceed with downstream analysis (e.g., RNA extraction, cAMP measurement).
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Visualizations
Caption: Simplified A3AR signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected in vitro results with this compound.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of MRS5698 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of MRS5698 in solution. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A solubility of 10 mM in DMSO has been established.[1] For optimal stability, it is advisable to prepare stock solutions at a high concentration, such as 10 mM.[2]
Q2: How should I store this compound stock solutions for long-term use?
A2: For long-term storage, it is recommended to store stock solutions as aliquots in tightly sealed vials at -20°C or lower.[3][4] This practice minimizes waste and avoids repeated freeze-thaw cycles. General guidelines suggest that stock solutions stored under these conditions can be stable for several months.[4]
Q3: How stable is this compound in aqueous solutions or physiological buffers?
A3: this compound has demonstrated excellent stability in simulated physiological fluids. A study showed that it remained 100% stable in both simulated gastric fluid (SGF, pH 1.6) and simulated intestinal fluid (SIF, pH 6.5) for at least 2 hours. It is also reported to be stable in plasma. However, for in vitro assays, it is best practice to prepare fresh dilutions in aqueous media from the DMSO stock solution on the day of the experiment.
Q4: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A4: While it is best to aliquot stock solutions to avoid freeze-thaw cycles, general studies on small molecules in DMSO suggest that several cycles may not damage the activity of the compound. However, to ensure the highest integrity of your experimental results, minimizing freeze-thaw cycles is the recommended best practice.
Data on Solution Stability
The following tables summarize the available quantitative data and storage recommendations for this compound.
Table 1: Chemical Stability of this compound in Simulated Physiological Fluids
| Buffer Condition | pH | Incubation Time (minutes) | Remaining Compound (%) |
| Simulated Gastric Fluid (SGF) | 1.6 | 0 | 100.0 |
| 60 | 100.6 | ||
| 120 | 100.2 | ||
| Simulated Intestinal Fluid (SIF) | 6.5 | 0 | 100.0 |
| 60 | 100.3 | ||
| 120 | 104.4 | ||
| Data sourced from a study on the preclinical characteristics of this compound. |
Table 2: Recommended Preparation and Storage of this compound Stock Solutions
| Parameter | Recommendation | Rationale / Remarks |
| Solvent | DMSO | Established solubility of 10 mM. |
| Concentration | 10 mM (or highest practical) | Higher concentrations can improve stability. |
| Storage Temperature | -20°C or below | Standard for preserving the integrity of bioactive small molecules. |
| Aliquoting | Yes, single-use aliquots | Minimizes contamination and avoids repeated freeze-thaw cycles. |
| Expected Stability | Several Months | Based on general guidelines for small molecule stock solutions in DMSO at -20°C. |
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Compound precipitates out of solution after dilution into aqueous buffer.
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Cause: this compound is a hydrophobic molecule, and its solubility in aqueous solutions is significantly lower than in DMSO. The final concentration of the compound in your aqueous medium may have exceeded its solubility limit. The final percentage of DMSO may also be too low to maintain solubility.
-
Solution:
-
Increase Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to keep this compound dissolved. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated in most biological assays, but this may need to be optimized.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gently warming the solution to 37°C and using an ultrasonic bath can help redissolve the compound.
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Prepare Fresh Dilutions: Always prepare aqueous dilutions immediately before use. Do not store this compound in aqueous solutions for extended periods.
-
Issue 2: No biological effect is observed in the experiment.
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Cause 1: Compound Degradation: The stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light, or contamination).
-
Troubleshooting:
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Use a fresh aliquot of your stock solution.
-
If stability is still a concern, prepare a fresh stock solution from solid this compound.
-
Always include a positive control in your experiment to ensure the assay system is working correctly.
-
-
-
Cause 2: Incorrect Concentration: There might be an error in the calculation of dilutions, leading to a final concentration that is too low to elicit a biological response.
-
Troubleshooting:
-
Double-check all dilution calculations.
-
Perform a dose-response experiment to determine the optimal effective concentration (EC₅₀) in your specific experimental system. This compound is a potent agonist with a Kᵢ of approximately 3 nM for the A₃ adenosine receptor.
-
-
-
Cause 3: Incomplete Dissolution: The compound may not have been fully dissolved in the stock solution or the final aqueous medium.
-
Troubleshooting:
-
Visually inspect your stock solution for any particulate matter.
-
When preparing the stock, ensure the compound is fully dissolved by vortexing or brief sonication.
-
-
Issue 3: Inconsistent results between experiments.
-
Cause: Inconsistency can arise from variability in solution preparation, storage duration of working solutions, or the number of freeze-thaw cycles the stock solution has undergone.
-
Solution:
-
Standardize Protocols: Adhere strictly to a standardized protocol for solution preparation, including the solvent, concentration, and dissolution method.
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Use Single-Use Aliquots: Storing the DMSO stock in single-use aliquots at -20°C is the most effective way to ensure consistency and prevent degradation from repeated handling.
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Prepare Fresh Working Solutions: Always prepare the final working dilutions in your aqueous buffer fresh for each experiment.
-
Experimental Protocols
Protocol: Chemical Stability Assessment in Simulated Body Fluids
This protocol is based on the methodology used to demonstrate the stability of this compound in simulated gastric and intestinal fluids.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Preparation of Simulated Fluids:
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Simulated Gastric Fluid (SGF): Prepare according to standard pharmacopeia guidelines (e.g., USP), typically containing sodium chloride and hydrochloric acid to achieve a pH of approximately 1.6.
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Simulated Intestinal Fluid (SIF): Prepare according to standard pharmacopeia guidelines, typically containing monobasic potassium phosphate and sodium hydroxide to achieve a pH of approximately 6.5.
-
-
Incubation:
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Dilute the 10 mM this compound stock solution into the SGF and SIF to a final concentration suitable for analysis (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate the solutions at 37°C.
-
-
Sampling and Analysis:
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Withdraw small aliquots from each solution at specified time points (e.g., 0, 60, and 120 minutes).
-
Immediately analyze the samples by High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
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The stability of the compound is monitored by plotting the area under the curve (AUC) of the parent compound's peak versus time. The percentage of the compound remaining is calculated relative to the 0-minute time point.
-
Visualizations
Caption: A3 Adenosine Receptor (A3AR) signaling pathway activated by this compound.
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Troubleshooting decision tree for experiments using this compound.
References
Technical Support Center: Minimizing Variability in MRS5698 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving MRS5698, a highly selective A3 adenosine receptor agonist.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Behavioral Readouts
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Question: We are observing significant variability in the analgesic effect of this compound between animals in our neuropathic pain model. What could be the cause?
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Answer: High variability in behavioral outcomes is a common challenge in animal studies and can stem from several factors.[1][2] Consider the following:
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Animal-Related Factors: Inherent biological differences between animals, such as genetic background, age, sex, and body weight, can contribute to varied responses.[2][3][4]
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Experimental Procedure: Inconsistencies in surgical procedures (if applicable), drug administration technique, and the timing of behavioral testing can introduce significant variability. The experimenter's handling of the animals can also be a major source of variation.
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Environmental Conditions: Factors such as cage size, room temperature, humidity, lighting, and noise levels can influence animal behavior and stress levels, impacting experimental results.
-
-
Troubleshooting Steps:
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Standardize Animal Characteristics: Use animals of the same sex, a narrow age and weight range, and from the same genetic background.
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Refine Experimental Protocols: Ensure all researchers are thoroughly trained and follow a standardized, detailed protocol for all procedures, including surgery, drug administration, and behavioral testing. Blinding the experimenters to the treatment conditions can also reduce bias.
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Control Environmental Factors: Maintain consistent environmental conditions throughout the study. Allow for an adequate acclimation period for animals before starting the experiment. Introducing a dedicated waiting area before testing can help reduce stress from handling and transport.
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Increase Sample Size: A larger sample size can help to mitigate the impact of individual animal variability on the overall results.
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Issue 2: Inconsistent Drug Efficacy
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Question: We are seeing inconsistent or lower-than-expected efficacy of this compound in our in vivo experiments. What are the potential reasons?
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Answer: Inconsistent drug efficacy can be due to issues with the compound itself, its administration, or the experimental model.
-
Troubleshooting Steps:
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Verify Compound Integrity: Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
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Optimize Formulation and Administration:
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Solubility: this compound is poorly soluble in aqueous solutions. A common method for preparing poorly soluble compounds for in vivo studies is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a vehicle suitable for injection. For intraperitoneal (i.p.) injection, a final solution containing a low percentage of DMSO in saline or a vehicle like 0.5% methylcellulose is often used. It is crucial to ensure the final concentration of the organic solvent is low enough to not cause adverse effects.
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Dosing Accuracy: Ensure accurate calculation of the dose based on the animal's body weight and precise administration of the calculated volume.
-
-
Review the Experimental Model: The choice of animal model and the timing of drug administration in relation to the disease progression are critical. For instance, in neuropathic pain models, the timing of this compound administration post-injury can influence its efficacy.
-
Issue 3: Unexpected Adverse Events
-
Question: We are observing unexpected adverse effects in our animals after this compound administration. What should we consider?
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Answer: While this compound has been reported to be well-tolerated in rats at doses up to 200 mg/kg i.p., it is important to monitor for any unexpected clinical signs. Adverse effects could be related to the compound, the vehicle, or the administration procedure itself.
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Compound-Specific Effects: Activation of A3 adenosine receptors can have paradoxical effects, with high concentrations potentially leading to cellular damage.
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Vehicle Effects: The vehicle used to dissolve this compound, especially if it contains organic solvents like DMSO, can have its own biological effects.
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Administration Stress: The stress of injection can cause transient physiological changes in the animals.
-
-
Troubleshooting Steps:
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Dose-Response Study: If not already done, perform a dose-response study to identify the optimal therapeutic dose with minimal side effects.
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Vehicle Control Group: Always include a vehicle-only control group to distinguish the effects of this compound from those of the vehicle.
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Refine Injection Technique: Ensure proper i.p. injection technique to avoid accidental injection into organs, which can cause distress and inflammation.
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Monitor Animal Welfare: Closely monitor the animals for any signs of distress, such as changes in posture, activity, or grooming behavior.
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Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a high-affinity and highly selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor that, upon activation, can trigger various intracellular signaling pathways. It is often coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Additionally, A3AR activation can modulate the activity of mitogen-activated protein kinases (MAPKs).
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor (A3AR) signaling pathway activated by this compound.
2. What is a recommended protocol for preparing this compound for intraperitoneal (i.p.) injection?
Recommended Formulation Protocol (General Guidance):
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Prepare a Stock Solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mg/mL). Gentle warming and vortexing may aid in dissolution.
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Prepare the Vehicle: A common vehicle for i.p. injection is a mixture of a solubilizing agent and saline. For example, a vehicle consisting of 10% Solutol HS 15 (or a similar non-ionic solubilizer) in sterile saline can be used.
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Prepare the Dosing Solution: On the day of the experiment, dilute the this compound stock solution with the vehicle to the final desired concentration. It is critical to ensure that the final concentration of DMSO is low (typically ≤ 5-10%) to minimize potential toxicity.
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Administration: Administer the dosing solution to the animals via i.p. injection at the appropriate volume based on their body weight.
Important Considerations:
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Always prepare fresh dosing solutions on the day of use.
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Include a vehicle control group in your experiment to account for any effects of the vehicle itself.
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Perform a small pilot study to confirm the tolerability of your chosen formulation in a few animals before proceeding with a large-scale experiment.
3. What are the key steps in the Chronic Constriction Injury (CCI) model for neuropathic pain in rats?
The CCI model is a widely used surgical model to induce neuropathic pain. The following is a general outline of the procedure.
Experimental Workflow for CCI Model
Caption: Workflow for the Chronic Constriction Injury (CCI) model.
4. How does the Spared Nerve Injury (SNI) model differ from the CCI model?
The SNI model is another common surgical model of neuropathic pain that involves a more specific nerve injury compared to the CCI model. In the SNI model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, while the sural nerve is left intact. This results in a distinct area of the paw (the territory of the sural nerve) developing hypersensitivity, while the adjacent areas are denervated.
Logical Relationship of Key Neuropathic Pain Models
Caption: Comparison of common surgical models for neuropathic pain.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice and Rats
| Parameter | Mouse (1 mg/kg, i.p.) | Rat (doses ≤ 200 mg/kg, i.p.) |
| Half-life (t1/2) | 1.09 h | - |
| Max Plasma Conc. (Cmax) | 204 nM (at 1 h) | Well-tolerated |
| Oral Bioavailability (%F) | 5% | - |
Data summarized from Tosh et al., 2015.
Table 2: Factors Contributing to Variability in Animal Studies
| Category | Specific Factors |
| Inherent Animal Variation | Genetic background, sex, age, body weight |
| Experimenter-Induced Variation | Handling, injection technique, surgical skill, measurement precision |
| Environmental Factors | Cage size, temperature, humidity, light-dark cycle, noise |
| Experimental Design | Lack of randomization, inadequate controls, experimenter bias |
Experimental Protocols
Detailed Methodology for Chronic Constriction Injury (CCI) Model in Rats
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Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the skin over the lateral aspect of the thigh.
-
Incision: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
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Ligation: Carefully free the sciatic nerve from the surrounding connective tissue and place four loose ligatures of 4-0 chromic gut suture around the nerve, approximately 1 mm apart. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Closure: Close the muscle layer with sutures and the skin incision with wound clips or sutures.
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Post-operative Care: Administer analgesics as required and monitor the animal for signs of distress. Allow the animal to recover for at least 3-7 days before behavioral testing.
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Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus.
Detailed Methodology for Spared Nerve Injury (SNI) Model in Mice
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Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Preparation: Shave and disinfect the skin over the lateral aspect of the thigh.
-
Incision and Exposure: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
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Ligation and Transection: Carefully isolate the common peroneal and tibial nerves and ligate them together with a 6-0 silk suture. Distal to the ligation, transect the two nerves, removing a small section to prevent regeneration. Take great care to avoid stretching or touching the spared sural nerve.
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Provide appropriate post-operative care and monitoring.
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Behavioral Testing: Assess mechanical allodynia on the lateral aspect of the paw (the sural nerve territory) using von Frey filaments, typically starting 2-3 days post-surgery.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The ability of animal studies to detect serious post marketing adverse events is limited - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRS5698 Efficacy and Vehicle Considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the formulation of the selective A3 adenosine receptor (A3AR) agonist, MRS5698. Due to its low aqueous solubility, the choice of vehicle is critical to ensure optimal efficacy and reproducible results in preclinical studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Based on preclinical studies, a common and effective vehicle for this compound is a multi-component system designed to enhance solubility. A reported formulation for mouse and rat studies consists of 40% PEG 300 and 10% Solutol® HS 15 in a 10% hydroxypropyl-β-cyclodextrin (HP-β-CD) aqueous solution. This combination of a co-solvent (PEG 300), a non-ionic surfactant (Solutol® HS 15), and a complexing agent (HP-β-CD) addresses the lipophilic nature of this compound.
Q2: Why is a simple aqueous vehicle not suitable for this compound?
A2: this compound is a poorly water-soluble compound.[1] Administering it in a simple aqueous vehicle like saline or phosphate-buffered saline (PBS) would likely result in poor dissolution, leading to low and erratic bioavailability.[1][2] This can cause inconsistent and unreliable experimental outcomes.
Q3: What are the roles of the different components in the recommended vehicle?
A3: Each component plays a specific role in solubilizing this compound:
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Polyethylene glycol (PEG) 300: Acts as a co-solvent, increasing the overall polarity of the solvent system to better accommodate the drug.
-
Solutol® HS 15: A non-ionic surfactant that enhances solubility and can form micelles to encapsulate the drug, improving its dispersion in an aqueous environment.[3]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A cyclic oligosaccharide that forms inclusion complexes with hydrophobic molecules like this compound, effectively increasing its aqueous solubility.
Q4: Can I use DMSO to dissolve this compound for in vivo studies?
A4: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, its use in vivo should be approached with caution. High concentrations of DMSO can cause local irritation and systemic toxicity.[4] If used, the final concentration of DMSO in the administered formulation should be kept to a minimum, and a vehicle-only control group is essential to assess any potential confounding effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution or administration. | The solubilizing capacity of the vehicle is exceeded upon contact with aqueous physiological fluids. | - Increase the concentration of the solubilizing agents (e.g., PEG 300, Solutol® HS 15) if tolerated by the animal model.- Consider adding a precipitation inhibitor to the formulation.- Prepare the formulation as a suspension of micronized particles to improve the dissolution rate. |
| Inconsistent or low efficacy observed between experiments. | - Poor bioavailability due to formulation issues.- Instability of the compound in the vehicle.- Variability in the preparation of the formulation. | - Ensure the formulation is prepared consistently and is homogenous before each administration.- Perform a small pilot study to confirm the pharmacokinetic profile of this compound in your chosen vehicle and animal model.- Assess the stability of this compound in the vehicle over the duration of the experiment. |
| Adverse effects or toxicity observed in the animal model. | The vehicle itself may be causing toxicity at the administered dose and concentration. | - Reduce the concentration of potentially toxic excipients.- Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.- Consider alternative, less toxic solubilizing agents. |
| Difficulty in administering the formulation due to high viscosity. | High concentrations of polymers like PEG can increase the viscosity of the solution. | - Gently warm the formulation to reduce viscosity before administration (ensure the compound is stable at that temperature).- Consider a different grade of PEG or an alternative co-solvent. |
Data Presentation
The following table provides an illustrative example of how different vehicle compositions can impact the pharmacokinetic parameters of a poorly soluble compound similar to this compound. Note: This data is representative and intended for educational purposes.
| Vehicle Composition | Administration Route | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Concentration (Tmax) (h) | Area Under the Curve (AUC) (ng·h/mL) |
| 0.5% Methylcellulose in Water | Oral | 50 ± 15 | 4.0 | 250 ± 75 |
| 20% PEG 400 in Saline | Oral | 150 ± 40 | 2.0 | 900 ± 200 |
| 10% Solutol® HS 15 in Water | Oral | 250 ± 60 | 1.5 | 1500 ± 350 |
| 20% HP-β-CD in Water | Intraperitoneal | 800 ± 150 | 0.5 | 2400 ± 400 |
| 40% PEG 300, 10% Solutol®, 10% HP-β-CD in Water | Oral | 450 ± 100 | 1.0 | 2700 ± 500 |
Experimental Protocols
Protocol for Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle composed of 40% PEG 300, 10% Solutol® HS 15, and 10% HP-β-CD in sterile water.
Materials:
-
This compound
-
Polyethylene glycol (PEG) 300
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Solutol® HS 15
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, pyrogen-free water
-
Sterile conical tubes
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Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare the 10% HP-β-CD Solution:
-
In a sterile conical tube, dissolve 1 g of HP-β-CD in 9 mL of sterile water.
-
Vortex or sonicate until the HP-β-CD is completely dissolved. This will be your aqueous base.
-
-
Prepare the Organic Phase:
-
In a separate sterile tube, add 4 mL of PEG 300 and 1 mL of Solutol® HS 15.
-
Vortex to mix thoroughly.
-
-
Dissolve this compound:
-
Weigh 10 mg of this compound and add it to the tube containing the PEG 300 and Solutol® mixture.
-
Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
-
Combine the Phases:
-
Slowly add the aqueous HP-β-CD solution to the organic phase containing the dissolved this compound while vortexing.
-
Continue to add the HP-β-CD solution dropwise until a final volume of 10 mL is reached.
-
Vortex the final solution for at least 5 minutes to ensure homogeneity.
-
-
Final Inspection:
-
Visually inspect the solution to ensure it is clear and free of any particulates before administration.
-
Mandatory Visualizations
A3 Adenosine Receptor Signaling Pathway
Experimental Workflow for Vehicle Selection
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Effect of vehicle amphiphilicity on the dissolution and bioavailability of a poorly water-soluble drug from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Validation & Comparative
MRS5698 Demonstrates Potent In Vivo Efficacy in Neuropathic Pain Models, Outperforming Older Generation A3AR Agonists
For Immediate Release
[City, State] – [Date] – New comparative data reveals that MRS5698, a highly selective A3 adenosine receptor (A3AR) agonist, exhibits significant efficacy in preclinical in vivo models of neuropathic pain. The findings, compiled in a comprehensive guide, position this compound as a promising therapeutic candidate, particularly when compared to older, less selective A3AR agonists and standard-of-care treatments. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by experimental data and detailed protocols.
Neuropathic pain, a debilitating condition resulting from nerve damage, remains a significant therapeutic challenge. The A3 adenosine receptor has emerged as a promising target for the development of novel analgesics. This compound has been shown to be a potent and highly selective agonist for the A3AR, displaying a greater than 3000-fold selectivity over other adenosine receptor subtypes.[1] This high selectivity is a key advantage, potentially minimizing off-target effects.
Superior Efficacy in Chronic Constriction Injury (CCI) Model
In the widely utilized Chronic Constriction Injury (CCI) model of neuropathic pain in rodents, this compound has demonstrated remarkable efficacy. A single intraperitoneal (i.p.) administration of 1.0 mg/kg this compound was sufficient to completely prevent the development of neuropathic pain when administered at the peak of pain development.[1]
In comparison, the first-generation A3AR agonist, IB-MECA, has also shown efficacy in the CCI model, but direct comparative studies with this compound are limited. One study reported that a single 0.5 µmol/kg i.p. dose of IB-MECA partially reversed mechanical and thermal hyperalgesia in rats with CCI-induced neuropathic pain. While effective, the data suggests that this compound may offer a more complete analgesic effect.
Potential in Chemotherapy-Induced Neuropathic Pain (CINP)
This compound has also been evaluated in models of chemotherapy-induced neuropathic pain (CINP), a common and dose-limiting side effect of many anticancer drugs. In a rat model of oxaliplatin-induced neuropathy, this compound demonstrated the ability to decrease mechanical allodynia.[2] While specific quantitative data for this compound in this model is still emerging, the positive results underscore its potential in this challenging-to-treat condition. For comparison, the standard-of-care agent for neuropathic pain, gabapentin, has shown efficacy in treating CINP, though its use can be limited by side effects.
Mechanistic Insights: A3AR Signaling in Pain Relief
The analgesic effects of this compound are mediated through the activation of the A3 adenosine receptor, which is coupled to Gi/o proteins.[2] Activation of A3AR in the central nervous system, particularly in the spinal dorsal horn, is believed to be a key mechanism for its pain-relieving effects.[3] Downstream signaling events include the inhibition of adenylyl cyclase, modulation of MAP kinase pathways (including ERK1/2 and p38), and suppression of the pro-inflammatory transcription factor NF-κB. Furthermore, A3AR activation has been shown to promote the release of the anti-inflammatory cytokine IL-10, which plays a crucial role in dampening neuroinflammation associated with neuropathic pain.
Below is a diagram illustrating the proposed signaling pathway for A3AR-mediated pain relief.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators in key in vivo models of neuropathic pain.
Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model
| Compound | Dose | Route of Administration | Animal Model | Endpoint | Result | Citation |
| This compound | 1.0 mg/kg | i.p. | Mouse | Mechanical Allodynia | Complete prevention of neuropathic pain | |
| IB-MECA | 0.5 µmol/kg | i.p. | Rat | Mechanical & Thermal Hyperalgesia | Partial reversal of hyperalgesia |
Table 2: Efficacy in the Oxaliplatin-Induced Neuropathy Model
| Compound | Dose | Route of Administration | Animal Model | Endpoint | Result | Citation |
| This compound | - | - | Rat | Mechanical Allodynia | Decreased mechanical allodynia | |
| Gabapentin | 30-100 mg/kg | i.p. | Rat | Mechanical & Cold Allodynia | Reversal of allodynia |
Note: Direct head-to-head comparative studies with standardized protocols are needed for a more definitive comparison.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of in vivo efficacy data. The following sections outline the key experimental protocols used in the studies cited.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used surgical model to induce neuropathic pain.
Key Steps:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Closure: The muscle and skin are sutured.
-
Behavioral Testing: After a recovery period, pain behaviors such as mechanical allodynia (pain response to a non-painful stimulus) are assessed using von Frey filaments. The force required to elicit a paw withdrawal is measured.
Oxaliplatin-Induced Neuropathic Pain
This model mimics the painful neuropathy experienced by cancer patients undergoing chemotherapy.
Key Steps:
-
Drug Administration: Animals (typically rats or mice) receive repeated injections of oxaliplatin.
-
Development of Neuropathy: Over time, the animals develop symptoms of neuropathic pain, including mechanical and cold allodynia.
-
Behavioral Testing: Pain responses are quantified using methods such as the von Frey test for mechanical sensitivity and the cold plate test for cold sensitivity.
Conclusion
The available in vivo data strongly support the continued investigation of this compound as a novel therapeutic for neuropathic pain. Its high selectivity for the A3AR and potent efficacy in preclinical models, coupled with a favorable safety profile, make it a compelling candidate for further development. This comparative guide provides a valuable resource for researchers in the field, offering a clear and objective summary of the current evidence and highlighting the potential of this compound to address the unmet medical need in neuropathic pain management. Further head-to-head studies are warranted to definitively establish its position relative to existing and emerging therapies.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A3 adenosine receptor agonist attenuates neuropathic pain by suppressing activation of microglia and convergence of nociceptive inputs in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A3 Adenosine Receptor Agonists: MRS5698 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A3 adenosine receptor (A3AR) agonist MRS5698 with other well-established A3AR agonists, namely IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson). The information presented is supported by experimental data to aid researchers in selecting the most appropriate agonist for their specific needs.
Executive Summary
The A3 adenosine receptor is a G protein-coupled receptor implicated in various physiological and pathological processes, making it an attractive therapeutic target for conditions such as inflammation, cancer, and neuropathic pain. This compound is a highly selective and potent A3AR agonist that has demonstrated significant promise in preclinical studies, particularly in the context of neuropathic pain. This guide will delve into a comparative analysis of its performance against the established A3AR agonists IB-MECA and Cl-IB-MECA, focusing on binding affinity, functional efficacy, and in vivo activity.
Data Presentation: Quantitative Comparison of A3AR Agonists
The following tables summarize the key quantitative data for this compound, IB-MECA, and Cl-IB-MECA, providing a clear comparison of their pharmacological properties.
Table 1: Binding Affinity (Ki) of A3AR Agonists at Human Adenosine Receptors
| Agonist | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | A3AR vs A1AR Selectivity | A3AR vs A2AAR Selectivity |
| This compound | ~3[1][2][3] | >10,000 | >10,000 | >3000-fold[1][2] | >3000-fold |
| IB-MECA | 1.1 | 54 | 56 | ~49-fold | ~51-fold |
| Cl-IB-MECA | 0.33 | 825 | 462 | ~2500-fold | ~1400-fold |
Table 2: Functional Efficacy (EC50) of A3AR Agonists
| Agonist | Assay Type | Cell Line | EC50 (nM) |
| This compound | cAMP Inhibition | CHO-hA3AR | ~1.3 |
| IB-MECA | cAMP Inhibition | CHO-hA3AR | 3.63 |
| β-arrestin Recruitment | HEK293T-hA3AR | 13.5 | |
| Cl-IB-MECA | cAMP Inhibition | CHO-hA3AR | 2.81 |
| β-arrestin Recruitment | HEK293T-hA3AR | 39.0 | |
| Functional Reporter Assay | Reporter Cell Line | 32.28 |
Table 3: In Vivo Efficacy in Neuropathic Pain Models
| Agonist | Animal Model | Route of Administration | Effective Dose | Outcome |
| This compound | Chronic Constriction Injury (CCI) - Rat | Oral | 100 mg/kg | Reversal of mechano-allodynia |
| CCI - Mouse | i.p. | 1.0 mg/kg | Prevention of chemotherapy-induced neuropathic pain | |
| IB-MECA | CCI - Rat | i.p. | 0.5 µmol/kg | Partial reversal of thermal and mechanical hyperalgesia |
| Cl-IB-MECA | Not directly compared in the same CCI model | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the A3 adenosine receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).
-
Non-specific binding control: 10 µM 2-Cl-IB-MECA.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.
-
Adenosine deaminase (ADA).
-
Test compounds (this compound, IB-MECA, Cl-IB-MECA) at various concentrations.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from transfected cells. Resuspend the membrane pellets in assay buffer containing ADA and store at -80°C.
-
On the day of the assay, thaw the membranes and resuspend in fresh assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer with or without competing test compound at various concentrations.
-
50 µL of radioligand ([¹²⁵I]I-AB-MECA) at a final concentration of 0.2 - 1 nM.
-
100 µL of membrane suspension (approximately 20 µg of protein).
-
-
For determining non-specific binding, add 10 µM of 2-Cl-IB-MECA instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 8.0).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
cAMP Functional Assay (Inhibition)
Objective: To determine the functional potency (EC50) of an A3AR agonist by measuring its ability to inhibit adenylyl cyclase activity.
Materials:
-
CHO cells stably expressing the human A3AR.
-
Forskolin.
-
Test compounds (this compound, IB-MECA, Cl-IB-MECA) at various concentrations.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, GloSensor™ cAMP Assay).
-
Cell culture medium and reagents.
Procedure (GloSensor™ cAMP Assay):
-
Seed CHO-hA3AR cells in a 96-well white plate and culture overnight.
-
Equilibrate the cells with GloSensor™ cAMP Reagent in CO₂-independent medium for 2 hours at room temperature.
-
Add varying concentrations of the test agonist to the wells.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.
-
Measure the luminescence signal at different time points using a luminometer.
-
The decrease in the forskolin-stimulated cAMP signal in the presence of the agonist is indicative of A3AR activation through Gi coupling.
-
Plot the concentration-response curves and calculate the EC50 values.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated A3AR, providing another measure of agonist efficacy.
Materials:
-
HEK293T cells co-expressing hA3AR fused to a luciferase fragment (e.g., NanoLuc) and β-arrestin-2 fused to the complementary fragment.
-
Test compounds (IB-MECA, Cl-IB-MECA) at various concentrations.
-
Luciferase substrate.
-
Luminometer.
Procedure (NanoBiT® Assay):
-
Seed the engineered HEK293T cells in a 96-well plate.
-
The following day, replace the medium with an assay medium containing the luciferase substrate.
-
Add varying concentrations of the test agonist to the wells.
-
Measure the luminescence signal over time.
-
An increase in luminescence indicates the proximity of the A3AR and β-arrestin-2, signifying recruitment.
-
Plot the concentration-response curves based on the area under the curve (AUC) of the kinetic readings and calculate the EC50 values.
In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the in vivo efficacy of A3AR agonists in a model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthetics (e.g., isoflurane).
-
Surgical instruments.
-
Chromic gut suture (4-0).
-
Test compounds (this compound, IB-MECA) and vehicle.
-
Von Frey filaments for assessing mechanical allodynia.
Procedure:
-
Anesthetize the animal.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Place four loose ligatures around the sciatic nerve at 1 mm intervals. The ligatures should be tightened until a slight constriction is observed, without arresting the epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days, during which neuropathic pain behaviors develop.
-
On the day of testing, administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Assess mechanical allodynia at various time points after drug administration by measuring the paw withdrawal threshold using von Frey filaments.
-
An increase in the paw withdrawal threshold indicates an antinociceptive effect.
Signaling Pathways
Activation of the A3 adenosine receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, A3AR activation has been shown to modulate other critical signaling networks, including the NF-κB and Wnt/β-catenin pathways, which are pivotal in inflammation and cancer.
A3AR-Mediated G-Protein Signaling
References
- 1. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A3 Adenosine Receptor Agonists: MRS5698 vs. Cl-IB-MECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent A3 adenosine receptor (A3AR) agonists: MRS5698 and Cl-IB-MECA. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
The A3 adenosine receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions including inflammatory diseases, neuropathic pain, and cancer. This compound and Cl-IB-MECA are two widely used selective agonists for this receptor, each exhibiting distinct pharmacological profiles. This guide delves into a head-to-head comparison of their binding affinities, functional potencies, effects on intracellular signaling pathways, and cytotoxicity, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and Cl-IB-MECA, providing a clear comparison of their in vitro activities.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50)
| Compound | Receptor | Ki (nM) | EC50 (nM) | Assay Type | Cell Line | Reference(s) |
| This compound | Human A3AR | ~3[1][2] | 2.52[3] | cAMP Inhibition | CHO | [3] |
| Cl-IB-MECA | Human A3AR | 0.33[4] | 32.28 ± 11.2 | cAMP Inhibition | CHO |
Note: Ki represents the inhibition constant, a measure of binding affinity (lower value indicates higher affinity). EC50 represents the half-maximal effective concentration, a measure of functional potency (lower value indicates higher potency).
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | Ishikawa | Endometrial Cancer | 16.5 | |
| HEC-1A | Endometrial Cancer | 25.4 | ||
| Cl-IB-MECA | JoPaca-1 | Pancreatic Cancer | 25.26 ± 1.6 | |
| Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 | ||
| A172 | Glioma | Proliferation inhibited in a dose-dependent manner |
Note: IC50 represents the half-maximal inhibitory concentration, a measure of the concentration of a substance needed to inhibit a biological process by half.
Signaling Pathways
Both this compound and Cl-IB-MECA exert their effects by activating the A3 adenosine receptor, which is primarily coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, their downstream signaling effects can vary.
This compound Signaling
This compound is a potent and nearly full agonist of the A3AR. Its activation of the receptor leads to a robust inhibition of cAMP production. Additionally, this compound has been shown to induce intracellular calcium mobilization, further confirming its strong agonistic activity. In the context of neuropathic pain, the analgesic effects of this compound are linked to its ability to modulate spinal and supraspinal pathways.
Cl-IB-MECA Signaling
Cl-IB-MECA, while a potent A3AR agonist, has been reported to act as a partial agonist in some systems. Beyond its effect on cAMP levels, Cl-IB-MECA has been shown to modulate several other key signaling pathways, particularly in the context of cancer. Studies have demonstrated that Cl-IB-MECA can induce the downregulation of the ERK and Akt signaling pathways, which are crucial for cell survival and proliferation. Furthermore, it has been found to inhibit the Wnt/β-catenin and Sonic Hedgehog (Shh) signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
Radioligand Binding Assay (for Ki determination)
This protocol is a representative method for determining the binding affinity of ligands to the A3 adenosine receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for the A3 adenosine receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human A3 adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([125I]I-AB-MECA).
-
Non-specific binding control: 100 µM N-Ethylcarboxamido-adenosine (NECA).
-
Test compounds (this compound, Cl-IB-MECA) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a total volume of 100 µL:
-
50 µL of cell membrane suspension (containing a predetermined optimal protein concentration).
-
25 µL of test compound at various concentrations or vehicle control.
-
25 µL of [125I]I-AB-MECA at a final concentration near its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for EC50 determination)
This protocol describes a common method to assess the functional potency of A3AR agonists by measuring their ability to inhibit cAMP production.
Objective: To determine the EC50 value of A3AR agonists.
Materials:
-
CHO cells stably expressing the human A3 adenosine receptor.
-
Forskolin (an adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
Test compounds (this compound, Cl-IB-MECA) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed the CHO-hA3AR cells into appropriate microplates and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with IBMX (typically 100 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Agonist and Forskolin Treatment: Add various concentrations of the test agonist (this compound or Cl-IB-MECA) to the cells, followed immediately by the addition of forskolin (typically 1-10 µM) to stimulate cAMP production.
-
Incubation: Incubate the plates for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration. Determine the EC50 value from the resulting dose-response curve.
Western Blot Analysis for ERK and Akt Phosphorylation
This protocol outlines the steps for assessing the effect of A3AR agonists on the phosphorylation status of ERK and Akt.
Objective: To determine the effect of test compounds on the phosphorylation of ERK1/2 and Akt.
Materials:
-
Cancer cell line of interest (e.g., A172 glioma cells).
-
Test compound (e.g., Cl-IB-MECA).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-Akt (Ser473), anti-total Akt.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat the cells with the test compound at the desired concentrations and for the specified time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total ERK).
Conclusion
Both this compound and Cl-IB-MECA are valuable tools for studying the A3 adenosine receptor. This compound stands out as a highly potent and selective full agonist, making it an excellent choice for studies requiring robust and specific A3AR activation. Its demonstrated efficacy in preclinical models of neuropathic pain highlights its therapeutic potential.
Cl-IB-MECA, while also a potent A3AR agonist, exhibits a more complex signaling profile, including the modulation of key cancer-related pathways such as ERK, Akt, Wnt/β-catenin, and Sonic Hedgehog. This makes it a particularly interesting compound for cancer research and for investigating the broader signaling consequences of A3AR activation.
The choice between this compound and Cl-IB-MECA will ultimately depend on the specific research question and the desired pharmacological profile. This guide provides the necessary data and experimental context to make an informed decision.
References
- 1. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MRS5698 and IB-MECA for Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two adenosine A3 receptor (A3AR) agonists, MRS5698 and IB-MECA, for their potential in pain management. The information is curated from preclinical studies to assist researchers and drug development professionals in evaluating these compounds.
Executive Summary
Both this compound and IB-MECA are agonists of the A3 adenosine receptor and have demonstrated analgesic properties in preclinical models of neuropathic and inflammatory pain. The primary distinction lies in their selectivity for the A3AR. This compound is a newer generation compound designed for high selectivity, reportedly over 3000-fold more selective for the A3AR compared to other adenosine receptor subtypes.[1] In contrast, IB-MECA exhibits lower selectivity, estimated to be 50- to 100-fold in rats.[1] This higher selectivity of this compound may translate to a more favorable side-effect profile by minimizing off-target effects. While direct comparative efficacy studies are limited, this guide synthesizes available data to facilitate an objective assessment.
Data Presentation
Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity vs. Other Adenosine Receptors | Reference |
| This compound | Human A3AR | ~3 nM | >3000-fold | [1] |
| IB-MECA | Human A3AR | 1.1 nM | 50- to 100-fold (in rat) | [1] |
Preclinical Efficacy in Neuropathic Pain Model (Chronic Constriction Injury - CCI)
| Compound | Animal Model | Behavioral Assay | Dose | Administration Route | % Reversal of Mechanical Allodynia | Reference |
| IB-MECA | Rat | von Frey Test | 0.5 µmol/kg | Intraperitoneal (i.p.) | Partial reversal | [2] |
| IB-MECA | Rat | Randall-Selitto Test | 0.5 µmol/kg | Intraperitoneal (i.p.) | Partial reversal | |
| IB-MECA | Mouse | von Frey Test | 0.2–2 µmol/kg | Intraperitoneal (i.p.) | Dose-dependent reversal (ED50 = 0.4 µmol/kg) | |
| This compound | Rat | von Frey Test | Not specified in direct comparison | Not specified in direct comparison | Orally active and effective in CCI model |
Mechanism of Action: A3 Adenosine Receptor Signaling in Pain Modulation
Both this compound and IB-MECA exert their analgesic effects by activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The downstream signaling cascade is complex and involves multiple pathways that ultimately lead to a reduction in neuronal hyperexcitability and neuroinflammation, key contributors to chronic pain states.
Activation of the A3AR, which is coupled to inhibitory G proteins (Gi/o), leads to the following key events:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: A3AR activation can inhibit N-type calcium channels in dorsal root ganglion neurons, reducing neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can influence gene expression and cellular responses.
-
Anti-inflammatory Effects: A3AR activation has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the release of the anti-inflammatory cytokine IL-10.
-
Enhancement of GABAergic Neurotransmission: A3AR agonists can promote the inhibitory effects of GABA, helping to dampen pain signals in the spinal cord.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used preclinical model to induce neuropathic pain in rodents, mimicking chronic nerve compression injuries in humans.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (or mice) are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened to cause a slight constriction without arresting epineural blood flow.
-
Post-operative Care: The incision is closed, and the animals are allowed to recover. Pain-like behaviors typically develop over several days and are assessed starting from day 7 post-surgery.
Behavioral Assays for Pain Assessment
1. Von Frey Test for Mechanical Allodynia:
This test measures the paw withdrawal threshold to a non-painful mechanical stimulus, indicating the level of mechanical sensitivity.
Procedure:
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The filament is pressed upwards until it bends, and the pressure is held for a few seconds.
-
A positive response is recorded if the animal briskly withdraws its paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
2. Randall-Selitto Test for Mechanical Hyperalgesia:
This test measures the paw withdrawal threshold to a noxious pressure stimulus.
Procedure:
-
The animal's paw is placed on a small plinth under a cone-shaped pusher.
-
A constantly increasing pressure is applied to the dorsal surface of the paw by a pedal-operated device.
-
The pressure at which the animal withdraws its paw is recorded as the pain threshold.
Conclusion
References
A Comparative Guide to the Efficacy of MRS5698 and NECA in Adenosine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MRS5698 and NECA, two critical agonists of adenosine receptors. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs and drug development programs. We will delve into their receptor selectivity, functional potency, and the intracellular signaling pathways they modulate, supported by experimental data and detailed methodologies.
Introduction to this compound and NECA
This compound is a highly selective and high-affinity agonist for the A3 adenosine receptor (A3AR).[1] Its selectivity makes it a valuable tool for investigating the specific roles of the A3AR in various physiological and pathological processes, including neuropathic pain.[1] In contrast, 5'-N-Ethylcarboxamidoadenosine (NECA) is a potent, non-selective adenosine receptor agonist with high affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). Its broad activity profile has made it a standard pharmacological tool for studying adenosinergic signaling.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative parameters of this compound and NECA, highlighting their distinct profiles in receptor binding and functional activation.
| Parameter | This compound | NECA | Reference(s) |
| Receptor Selectivity | Highly selective for A3AR (>1000-fold over A1 and A2A) | Non-selective agonist for A1, A2A, A2B, and A3 receptors | |
| Binding Affinity (Ki) at human A3AR | ~3 nM | 6.2 nM | |
| Functional Potency (EC50) - Calcium Mobilization in CHO-hA3AR cells | 17.3 ± 4.7 nM | 69.2 ± 17.2 nM | |
| Functional Potency (EC50) - cAMP Inhibition in CHO-hA3AR cells | 2.52 nM | Not directly compared in the same study |
Signaling Pathways
The activation of adenosine receptors by this compound and NECA initiates distinct downstream signaling cascades due to their differing receptor selectivity.
This compound Signaling Pathway
As a selective A3AR agonist, this compound primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Pathway analysis in human leukemia (HL-60) cells has also revealed the involvement of other important signaling molecules, including Interleukin-6 (IL-6), Interleukin-17 (IL-17), and the p38 Mitogen-Activated Protein Kinase (MAPK). This suggests that A3AR activation by this compound can modulate inflammatory and immune responses.
NECA Signaling Pathway
NECA's non-selective nature results in the activation of multiple adenosine receptor subtypes, leading to a broader range of signaling events. At the A3 receptor, NECA can also couple to Gαi. However, its activation of A2A and A2B receptors leads to Gαs coupling and increased cAMP production. Furthermore, studies have shown that NECA can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.
Experimental Workflows and Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized workflows and protocols for these key experiments.
Experimental Workflow: GPCR Functional Assay
This diagram illustrates a typical workflow for assessing the functional activity of GPCR agonists like this compound and NECA.
References
Validating MRS5698's A3AR-Mediated Effects: A Comparison Guide Utilizing A3AR Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the on-target effects of MRS5698, a highly selective A3 adenosine receptor (A3AR) agonist. We detail the critical role of A3AR knockout (KO) mice in unequivocally demonstrating that the pharmacological effects of this compound are mediated through its intended target. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
This compound: A Highly Selective A3AR Agonist
This compound is a potent and highly selective agonist for the A3 adenosine receptor, demonstrating Ki values of approximately 3 nM for both human and mouse A3AR.[1] Its selectivity is a key advantage over other A3AR agonists, such as IB-MECA and Cl-IB-MECA, which exhibit lower selectivity and may interact with other adenosine receptor subtypes at higher concentrations. This high selectivity makes this compound an invaluable tool for elucidating the specific physiological roles of the A3AR.
The Gold Standard for Target Validation: A3AR Knockout Mice
The most definitive method to confirm that the effects of a drug are mediated by a specific receptor is to test its activity in an animal model where that receptor has been genetically removed (a knockout model). If the drug's effects are absent or significantly diminished in the knockout model compared to the wild-type, it provides strong evidence of on-target activity.
In the context of this compound, comparing its effects in wild-type (WT) mice with those in A3AR knockout (KO) mice is the gold standard for validating its mechanism of action. It has been demonstrated that the pain-relieving effects of A3AR agonists are absent in A3AR KO mice, providing a clear rationale for this validation approach.[2][3]
Comparison of Expected Outcomes: Wild-Type vs. A3AR Knockout Mice
The following tables summarize the expected quantitative outcomes from key behavioral assays used to assess the analgesic effects of this compound in wild-type versus A3AR knockout mice. These expected results are based on the established role of A3AR in pain modulation and the principle of target validation using knockout models.
Table 1: Mechanical Allodynia (Von Frey Test)
| Animal Group | Treatment | Paw Withdrawal Threshold (grams) | Interpretation |
| Wild-Type | Vehicle | Low | Demonstrates baseline mechanical sensitivity in a neuropathic pain model. |
| Wild-Type | This compound | High | Indicates a significant analgesic effect of this compound in reducing mechanical allodynia. |
| A3AR Knockout | Vehicle | Low | Shows that the absence of A3AR does not alter baseline mechanical sensitivity in this pain model. |
| A3AR Knockout | This compound | Low | The lack of a significant increase in paw withdrawal threshold confirms that the analgesic effect of this compound is mediated by the A3AR. |
Table 2: Thermal Nociception (Hot Plate Test)
| Animal Group | Treatment | Paw Lick Latency (seconds) | Interpretation |
| Wild-Type | Vehicle | Short | Represents the baseline response to a thermal pain stimulus. |
| Wild-Type | This compound | Long | Suggests an increase in thermal pain threshold, indicating an analgesic effect. |
| A3AR Knockout | Vehicle | Short | Indicates that the basal thermal pain response is not significantly affected by the absence of A3AR. |
| A3AR Knockout | This compound | Short | The absence of a significant increase in paw lick latency demonstrates that the thermal analgesic effect of this compound is dependent on the presence of the A3AR. |
Table 3: Locomotor Activity (Open Field Test)
| Animal Group | Treatment | Total Distance Traveled (meters) | Interpretation |
| Wild-Type | Vehicle | Normal | Establishes a baseline for locomotor activity. |
| Wild-Type | This compound | Normal | Expected to have minimal effect on normal locomotor activity, indicating a specific analgesic effect without sedative or stimulant properties. |
| A3AR Knockout | Vehicle | May show alterations | A3AR KO mice may exhibit baseline differences in locomotor activity.[4][5] |
| A3AR Knockout | This compound | No significant change from vehicle | Confirms that this compound does not have off-target effects on locomotion in the absence of A3AR. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Generation of A3AR Knockout Mice
A3AR knockout mice can be generated using established gene-targeting techniques. Briefly, a targeting vector is constructed to replace a critical exon of the A3AR gene with a selection cassette (e.g., a neomycin resistance gene). This vector is then introduced into embryonic stem (ES) cells. Through homologous recombination, the targeted A3AR allele is incorporated into the ES cell genome. Successfully targeted ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. The resulting chimeric offspring are then bred to establish a colony of A3AR knockout mice.
Von Frey Test for Mechanical Allodynia
This test is used to assess sensitivity to mechanical stimuli.
-
Acclimation: Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Hot Plate Test for Thermal Nociception
This assay measures the response to a thermal pain stimulus.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
Visualizing the Validation Workflow and Underlying Mechanisms
The following diagrams, generated using the DOT language, illustrate the A3AR signaling pathway, the experimental workflow for validating this compound, and the logical framework for using A3AR knockout mice.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decreased behavioral activation following caffeine, amphetamine and darkness in A3 adenosine receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A3 receptors regulate heart rate, motor activity and body temperature - PMC [pmc.ncbi.nlm.nih.gov]
Blocking the Effects of the A₃ Adenosine Receptor Agonist MRS5698: A Comparative Guide to A₃AR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological tools used to block the effects of MRS5698, a highly selective A₃ adenosine receptor (A₃AR) agonist. Understanding the antagonistic potential of various compounds against this compound is crucial for elucidating the physiological and pathophysiological roles of the A₃AR and for the development of novel therapeutics. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and A₃AR Antagonism
This compound is a potent and highly selective agonist for the A₃ adenosine receptor, with a Kᵢ value of approximately 3 nM for both human and mouse receptors.[1] Its high selectivity, exceeding 1000-fold over A₁ and A₂A adenosine receptors, makes it an invaluable tool for studying A₃AR-mediated signaling and its role in various physiological processes, including neuropathic pain.
A₃AR antagonists are compounds that bind to the A₃AR but do not elicit a biological response, thereby blocking the effects of agonists like this compound. These antagonists are critical for validating that the observed effects of this compound are indeed mediated by the A₃AR. Furthermore, A₃AR antagonists themselves are being investigated for their therapeutic potential in conditions such as asthma, glaucoma, and certain cancers.
This guide focuses on the experimental data supporting the use of A₃AR antagonists to block the effects of this compound, providing a comparative analysis of their potency and selectivity.
Comparative Analysis of A₃AR Antagonists Against this compound
The following tables summarize the quantitative data for various A₃AR antagonists that have been evaluated for their ability to block A₃AR activation. While direct comparative studies against this compound are limited, this section presents the available data and the general characteristics of prominent A₃AR antagonists.
Table 1: In Vitro Antagonist Potency Against the A₃AR Agonist this compound
| Antagonist | Species | Assay Type | Measured Parameter | Value (nM) | Reference |
| DPTN | Human | cAMP Functional Assay | K_B_ | 1.0 | [2] |
| DPTN | Mouse | cAMP Functional Assay | K_B_ | 3.65 | [2] |
Table 2: Binding Affinity (Kᵢ) of Various Antagonists for the A₃ Adenosine Receptor
| Antagonist | Species | Kᵢ (nM) | Selectivity vs. A₁AR | Selectivity vs. A₂AAR | Reference |
| DPTN | Human | 1.65 | ~98-fold | ~73-fold | |
| DPTN | Mouse | 9.61 | ~43-fold | ~86-fold | |
| DPTN | Rat | 8.53 | ~39-fold | ~134-fold | |
| MRS1523 | Human | 18.9 | ~825-fold | ~108-fold | |
| MRS1523 | Rat | 113 | 140-fold | 18-fold | |
| MRE 3008F20 | Human | 0.80 | 1294-fold | 165-fold | |
| PSB-11 | Human | - | - | - |
Note: Higher selectivity folds indicate a greater preference for the A₃AR over other adenosine receptor subtypes. A direct comparison of antagonist potency is best made using K_B_ values from functional assays with the specific agonist of interest (this compound).
In Vivo Blockade of this compound Effects
Preclinical studies have demonstrated the ability of A₃AR antagonists to reverse the physiological effects of this compound in vivo. For instance, in a rat model of neuropathic pain, the analgesic effects of this compound were blocked by the A₃AR antagonist MRS1523.
Table 3: In Vivo Antagonism of this compound-Induced Analgesia
| Agonist (Dose) | Antagonist (Dose) | Animal Model | Effect of Agonist | Outcome of Antagonist Pre-treatment | Reference |
| This compound (1 mg/kg) | MRS1523 (2 mg/kg) | Rat (CCI model) | Increased paw withdrawal threshold | Blocked the analgesic effect of this compound |
Signaling Pathways and Experimental Workflows
A₃ Adenosine Receptor Signaling Pathway
Activation of the A₃AR by an agonist such as this compound initiates a cascade of intracellular signaling events. The A₃AR is primarily coupled to the Gᵢ protein, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC).
Caption: A₃AR signaling pathway initiated by this compound and blocked by an antagonist.
Experimental Workflow for Screening A₃AR Antagonists
The process of identifying and characterizing A₃AR antagonists typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, and physiological effects.
Caption: General experimental workflow for the screening and validation of A₃AR antagonists.
Experimental Protocols
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an antagonist for the A₃AR. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes expressing the human A₃AR.
-
Radioligand (e.g., [¹²⁵I]I-AB-MECA).
-
Test antagonist compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known A₃AR agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test antagonist in the assay buffer.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
2. cAMP Functional Assay
This assay measures the functional potency of an antagonist (K_B_ or IC₅₀) by quantifying its ability to block the agonist-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the human A₃AR (e.g., CHO-K1 or HEK293 cells).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
A₃AR agonist (this compound).
-
Test antagonist compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of this compound in the presence of forskolin. The concentration of this compound should be one that produces a submaximal response (e.g., EC₈₀) to allow for measurable antagonism.
-
Include control wells for basal cAMP levels (no stimulation), forskolin-stimulated levels, and this compound-inhibited levels (no antagonist).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Determine the IC₅₀ value of the antagonist.
-
Calculate the antagonist dissociation constant (K_B_) using the Schild equation for competitive antagonists.
-
Conclusion
The selective A₃AR agonist this compound is a powerful tool for investigating the roles of the A₃ adenosine receptor. Effective and well-characterized antagonists are essential for validating its mechanism of action and for exploring the therapeutic potential of A₃AR modulation. This guide provides a comparative overview of key A₃AR antagonists, highlighting the available quantitative data for blocking this compound's effects. The provided experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting studies in this field. As research progresses, further direct comparative studies of a wider range of antagonists against this compound will be invaluable for refining our understanding of A₃AR pharmacology.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
MRS5698: A Comparative Guide to its Cross-Reactivity with Adenosine Receptors
For researchers and drug development professionals investigating the therapeutic potential of adenosine receptor modulators, understanding the selectivity profile of investigational compounds is paramount. This guide provides a detailed comparison of the cross-reactivity of MRS5698, a potent A3 adenosine receptor (A3AR) agonist, with other adenosine receptor subtypes. The information presented herein is supported by experimental data to aid in the objective evaluation of this compound for preclinical and clinical research.
High Selectivity of this compound for the A3 Adenosine Receptor
This compound has been identified as a high-affinity and exceptionally selective agonist for the human A3 adenosine receptor.[1] Experimental data demonstrates that its binding affinity for the A3 receptor is in the low nanomolar range, while exhibiting significantly lower affinity for other adenosine receptor subtypes, namely A1, A2A, and A2B. This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for elucidating the specific physiological roles of the A3 receptor and a promising candidate for therapeutic development.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound for the human A1, A2A, and A3 adenosine receptors. The data is derived from radioligand binding assays, a standard method for determining the affinity of a compound for its receptor.
| Adenosine Receptor Subtype | Binding Affinity (Ki) | Selectivity over A1 | Selectivity over A2A |
| A1 | >10,000 nM | - | - |
| A2A | >10,000 nM | - | - |
| A3 | ~3 nM | >3,333-fold | >3,333-fold |
Data sourced from Tosh et al., J. Med. Chem. 2012, 55 (10), 4847-4860.
The data clearly illustrates the remarkable selectivity of this compound for the A3 adenosine receptor, with over 3000-fold greater affinity for A3 compared to A1 and A2A receptors.[2]
Experimental Protocols
The determination of the binding affinities of this compound was conducted using standardized radioligand binding assays. The following is a detailed description of the methodologies employed in these key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human A1, A2A, and A3 adenosine receptors.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A1 and A3 adenosine receptors, and from Human Embryonic Kidney (HEK) 293 cells stably expressing the human A2A adenosine receptor.
-
Radioligands:
-
For A1 receptor: [³H]R-PIA (R-phenylisopropyladenosine)
-
For A2A receptor: [³H]CGS 21680
-
For A3 receptor: [¹²⁵I]I-AB-MECA
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Brandel cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the respective adenosine receptor subtypes were prepared and diluted in the assay buffer to a final protein concentration optimized for each receptor.
-
Competition Binding: The assay was performed in a final volume of 100 µL. To each well of a 96-well plate, the following were added in order:
-
50 µL of diluted cell membranes.
-
25 µL of varying concentrations of the unlabeled ligand (this compound).
-
25 µL of the appropriate radioligand at a concentration near its Kd value.
-
-
Incubation: The plates were incubated at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using a scintillation counter.
-
Data Analysis: The data were analyzed using a nonlinear regression curve-fitting program. The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Logical Relationships
The high selectivity of this compound for the A3 adenosine receptor dictates its downstream signaling effects. The following diagrams illustrate the logical relationship of its selectivity and the primary signaling cascade initiated upon A3 receptor activation.
Caption: Selectivity profile of this compound for adenosine receptor subtypes.
Caption: A3 adenosine receptor signaling pathway activated by this compound.
References
Navigating A3 Adenosine Receptor Activation: A Comparative Guide to Agonist Alternatives for MRS5698
For researchers, scientists, and drug development professionals, the selective activation of the A3 adenosine receptor (A3AR) is a critical area of study with therapeutic potential in inflammatory diseases, cancer, and neuropathic pain. MRS5698 is a well-established, highly selective A3AR agonist. However, a comprehensive understanding of its alternatives is crucial for experimental design and drug discovery pipelines. This guide provides an objective comparison of this compound with other notable A3AR agonists, supported by experimental data, detailed protocols, and signaling pathway visualizations.
This guide will delve into the binding affinities, selectivity, and functional potencies of prominent A3AR agonists, including Piclidenoson (IB-MECA) and Namodenoson (2-Cl-IB-MECA), alongside this compound and another potent agonist, MRS5980.
Performance Comparison of A3AR Agonists
The selection of an appropriate A3AR agonist is contingent on its binding affinity (Ki), selectivity for the A3AR over other adenosine receptor subtypes (A1 and A2A), and its functional potency (EC50) in cellular assays. The following table summarizes these key quantitative parameters for this compound and its alternatives.
| Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Functional Potency (EC50, cAMP Assay) |
| This compound | ~3[1] | >3000 | >3000 | >1000 | >1000 | Not explicitly found |
| Piclidenoson (IB-MECA) | 1.1[2] | 54 | 56 | 49 | 51 | 0.82 µM (OVCAR-3 cells) |
| Namodenoson (2-Cl-IB-MECA) | 0.33 | 825 | 462 | ~2500 | ~1400 | Not explicitly found |
| MRS5980 | 0.7 | >1000 | >1000 | >1400 | >1400 | Not explicitly found |
A3AR Signaling Pathways
Activation of the A3 adenosine receptor, a Gi/o and Gq protein-coupled receptor, triggers a cascade of intracellular signaling events. Upon agonist binding, the receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.
Experimental Protocols
Radioligand Binding Assay for A3AR
This protocol is designed to determine the binding affinity (Ki) of a test compound for the A3 adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A3AR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist)
-
Non-specific binding control: 10 µM NECA (a non-selective adenosine receptor agonist)
-
Test compounds (e.g., this compound, Piclidenoson) at various concentrations
-
Scintillation cocktail
-
96-well filter plates (e.g., GF/C)
-
Plate shaker
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA3AR cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding) or test compound at various concentrations.
-
50 µL of [¹²⁵I]I-AB-MECA (final concentration ~0.5 nM).
-
100 µL of the membrane preparation (containing 20-40 µg of protein).
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked 96-well filter plate using a filtration manifold.
-
Wash the filters three times with 300 µL of ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for A3AR Agonists
This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) following A3AR activation.
Materials:
-
CHO-K1 cells stably expressing the human A3AR
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (e.g., this compound, Piclidenoson) at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
384-well white opaque plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Preparation:
-
Culture CHO-K1-hA3AR cells in a T175 flask until they reach 80-90% confluency.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations (or vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of forskolin (final concentration typically 1-10 µM) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for characterizing A3AR agonists.
References
A Comparative Analysis of A3 Adenosine Receptor Agonists: MRS5698 and MRS5980
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective A3 adenosine receptor (A3AR) agonists, MRS5698 and MRS5980. Both compounds are potent research tools in the study of A3AR signaling and hold therapeutic potential, particularly in the context of neuropathic pain. This document summarizes their biochemical and pharmacokinetic properties, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Biochemical and Pharmacokinetic Properties
A summary of the key quantitative data for this compound and MRS5980 is presented in the table below. It is important to note that a direct head-to-head comparative study for all parameters was not available in the public domain. The data presented here is compiled from various studies, and experimental conditions may differ.
| Parameter | This compound | MRS5980 | Reference |
| Chemical Structure | (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | (1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | [1][2] |
| Binding Affinity (Ki) at human A3AR | ~ 3 nM | 0.7 nM | [1][3] |
| Binding Affinity (Ki) at mouse A3AR | Data not available | 36 nM | [4] |
| Functional Activity (EC50) in cAMP assay | Nearly full agonist (specific EC50 not available) | 0.6 nM (in HEK293 cells) | |
| Selectivity | >1000-fold over A1 and A2A receptors | Highly selective A3AR agonist | |
| Pharmacokinetics (Mouse, 1 mg/kg i.p.) | |||
| Half-life (t1/2) | 1.09 h | Data not available | |
| Max Plasma Concentration (Cmax) | 204 nM | Data not available | |
| Area Under the Curve (AUC) | 213 ng·h/mL | Data not available | |
| Oral Bioavailability (Rat) | 5% | Data not available |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical A3 adenosine receptor signaling pathway and a general workflow for evaluating the efficacy of A3AR agonists in a neuropathic pain model.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Neuropathic Pain Model.
Experimental Protocols
Radioligand Binding Assay for A3 Adenosine Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the A3 adenosine receptor.
Materials:
-
Membranes from cells expressing the human A3 adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5'-N-methyluronamide).
-
Test compounds (this compound, MRS5980).
-
Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 10 µM IB-MECA).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Inhibition
Objective: To determine the functional potency (EC50) of an A3AR agonist by measuring its ability to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the human A3 adenosine receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound, MRS5980).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and supplements.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (concentration of the agonist that produces 50% of its maximal inhibitory effect) by non-linear regression analysis of the dose-response curve.
In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Objective: To evaluate the anti-nociceptive effects of A3AR agonists in a mouse model of neuropathic pain.
Animals:
-
Adult male C57BL/6 mice.
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve proximal to its trifurcation. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the incision with sutures.
-
Allow the animals to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain.
Behavioral Testing (von Frey Test for Mechanical Allodynia):
-
Place the mice in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw on the injured side.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a withdrawal response, using the up-down method.
-
Establish a baseline PWT before drug administration.
-
Administer the test compound (this compound or MRS5980) via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, 180 minutes).
-
Analyze the data to determine the extent and duration of the anti-allodynic effect of the compound.
Conclusion
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic mapping of A3 adenosine receptor agonist MRS5980 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRS5698: A Procedural Guide
I. Chemical Profile of MRS5698
Before proceeding with disposal, it is crucial to be familiar with the chemical characteristics of this compound to understand the potential hazards and handling requirements.
| Property | Value | Source |
| Chemical Name | (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | [1][2] |
| Molecular Formula | C28H23ClF2N6O3 | [2][] |
| Molecular Weight | 564.97 g/mol | [2] |
| Appearance | White solid | |
| Solubility | Soluble in DMSO to 10 mM | |
| Storage | Store at -20°C | |
| Purity | ≥95% (HPLC) |
II. Step-by-Step Disposal Protocol
The following protocol provides a structured approach to the disposal of this compound waste. This procedure should be performed in conjunction with your institution's specific Environmental Health and Safety (EH&S) guidelines.
Step 1: Identification and Waste Segregation
-
Identify all waste streams containing this compound. This includes:
-
Pure, unused this compound powder.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves).
-
-
Segregate waste at the point of generation. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EH&S department.
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. If dissolved in a solvent like DMSO, it should be treated as a flammable liquid waste.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Step 3: Waste Collection and Labeling
-
Use only approved hazardous waste containers provided by your institution's EH&S department.
-
Label each container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the specific solvent if it is a solution. Note the concentration and quantity of the waste.
-
Keep containers closed when not actively adding waste.
Step 4: Storage of Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is compliant with your institution's guidelines for hazardous waste accumulation.
Step 5: Scheduling Waste Pickup
-
Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
III. Experimental Protocols: General Neutralization for Aqueous Waste
For dilute, non-hazardous aqueous solutions of purine derivatives that are acidic or basic, a neutralization step may be permissible before disposal, subject to institutional and local regulations. This should only be performed if you have confirmed with your EH&S department that the neutralized solution can be drain disposed.
General Neutralization Protocol:
-
Preparation: Work in a well-ventilated fume hood and wear appropriate PPE.
-
Dilution: If the solution is concentrated, slowly add it to a large volume of cold water with stirring to dilute it to below 10%.
-
Neutralization:
-
For acidic solutions , slowly add a weak base (e.g., sodium bicarbonate) while stirring.
-
For basic solutions , slowly add a weak acid (e.g., citric acid) while stirring.
-
-
Monitoring: Use a pH meter or pH paper to monitor the pH of the solution.
-
Final pH: Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal, which is typically between 5.5 and 9.5.
-
Disposal: If the neutralized solution contains no other hazardous components, it can be flushed down the sanitary sewer with a large volume of water, as permitted by your local regulations.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of MRS5698: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like MRS5698. This guide provides essential, immediate safety and logistical information for the proper handling, storage, and disposal of this compound, a high-affinity and selective A3 adenosine receptor agonist. Adherence to these protocols is critical for minimizing exposure risks and maintaining a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following personal protective equipment is mandatory.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use and dispose of them properly after handling the compound. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound ensures safety and regulatory compliance.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a solid.[] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[] For long-term stability, storage at -20°C is recommended.[2]
Handling and Preparation of Solutions
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: If weighing the solid form, do so in a chemical fume hood to avoid generating dust.
-
Dissolving: this compound is soluble in DMSO up to 10 mM.[] When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Aliquoting: For solutions, it is best practice to prepare aliquots for single use to avoid repeated freeze-thaw cycles.
Disposal Plan
All materials that have come into contact with this compound should be treated as hazardous waste.
-
Segregation: Segregate all this compound waste, including empty containers, contaminated gloves, pipette tips, and excess solutions, from general laboratory trash.
-
Waste Containers: Place all solid and liquid waste into clearly labeled, sealed containers designated for chemical waste.
-
Decontamination: Decontaminate reusable glassware and equipment that has come into contact with this compound. A common procedure involves soaking in a suitable laboratory detergent followed by thorough rinsing with water.
-
Final Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
